Thalidomide-Pip-N-boc
Description
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Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29) |
InChI Key |
DSOMULXPNDEPTK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-Pip-N-boc: An In-depth Technical Guide for Drug Development Professionals
Introduction: Thalidomide-Pip-N-boc, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate, is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile E3 ligase ligand, specifically engaging the Cereblon (CRBN) protein, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This guide provides a comprehensive overview of its chemical structure, properties, and its application in targeted protein degradation, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound incorporates the core thalidomide (B1683933) structure, responsible for binding to CRBN, linked to a piperazine (B1678402) moiety protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group allows for the controlled and site-specific attachment of a linker and a target protein ligand, a fundamental step in PROTAC synthesis.
Chemical Structure:
-
IUPAC Name: tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate
-
Synonyms: this compound, Thalidomide-piperazine-Boc
-
CAS Number: 2222114-64-7[1]
-
Molecular Formula: C₂₂H₂₆N₄O₆[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 442.47 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (LCMS) | ≥98.82% | [1] |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 116 Ų | PubChem |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Note: Some properties are computed and should be confirmed experimentally.
Synthesis
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting element within a PROTAC molecule. The thalidomide moiety binds to the CRBN protein, effectively "hijacking" the E3 ubiquitin ligase complex. This event, in concert with the binding of the other end of the PROTAC to a specific protein of interest (POI), brings the POI into close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway:
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The successful development of PROTACs relies on the rigorous experimental validation of each component's function. Below are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Protocol 1: CRBN Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms the binding of the PROTAC to CRBN in a cellular environment.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific for CRBN
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine protein concentration, and perform SDS-PAGE and Western blotting using an anti-CRBN antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble CRBN as a function of temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
CETSA Experimental Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Target Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose range of the PROTAC and a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Western Blot Analysis Workflow:
Caption: Experimental workflow for Western blot analysis of protein degradation.
Downstream Signaling Pathways
The biological consequences of using a this compound-based PROTAC are directly related to the degradation of the target protein. By depleting the cell of the POI, the PROTAC will modulate the signaling pathways in which the POI is involved. For example, if the POI is a kinase, its degradation will lead to the downregulation of its downstream phosphorylation events. If the POI is a transcription factor, its degradation will alter the expression of its target genes. The specific signaling pathways affected are therefore entirely dependent on the function of the targeted protein.
General Logical Relationship of PROTAC Action:
Caption: Logical flow of a PROTAC's effect on cellular signaling.
Conclusion
This compound is a cornerstone molecule for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure and the presence of a versatile Boc-protected piperazine linker make it an invaluable tool for the development of novel therapeutics based on targeted protein degradation. A thorough understanding of its properties, synthesis, and the experimental protocols for its validation is essential for any researcher or drug development professional working in this exciting and rapidly advancing field.
References
Synthesis of Thalidomide-Pip-N-Boc for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and application of Thalidomide-Pip-N-boc, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins. Thalidomide and its derivatives are widely used as ligands for the E3 ubiquitin ligase Cereblon (CRBN), forming one end of the bifunctional PROTAC molecule. This document details the synthesis of a key thalidomide-linker conjugate, its incorporation into a potent PROTAC degrader, and the experimental protocols for its biological evaluation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two. The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the PROTAC. Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase, making them foundational tools in PROTAC design.
The Architect of Degradation: A Technical Guide to Thalidomide-Pip-N-boc in Targeted Protein Degradation
For Immediate Release
A Deep Dive into the E3 Ligase Ligand Paving the Way for Novel Therapeutics
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of Thalidomide-Pip-N-boc in the rapidly advancing field of targeted protein degradation (TPD). By harnessing the cell's natural protein disposal machinery, Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm shift in therapeutic intervention, enabling the elimination of disease-causing proteins. This compound has emerged as a critical building block in the synthesis of these powerful molecules.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis-Targeting Chimeras are heterobifunctional molecules composed of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This compound is a conjugate of the E3 ligase ligand, thalidomide (B1683933), and a piperazine-based linker protected with a tert-butyloxycarbonyl (Boc) group.[2][3] The thalidomide component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system.[4][5] The Boc-protected piperazine (B1678402) linker provides a versatile chemical handle for the covalent attachment of a ligand targeting a specific protein of interest, thus completing the synthesis of a functional PROTAC.[6][7]
Chemical Structure of this compound:
-
IUPAC Name: tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[8]
-
Molecular Formula: C₂₂H₂₆N₄O₆[8]
-
Molecular Weight: 442.5 g/mol [8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC synthesized from this compound is a stepwise process that culminates in the catalytic degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[9]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[10]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can go on to recruit another POI molecule, enabling the degradation of multiple target proteins in a catalytic manner.[1]
Mechanism of action of a this compound-based PROTAC.
Case Studies and Quantitative Data
This compound has been successfully utilized in the synthesis of potent and selective PROTAC degraders for various high-value therapeutic targets.
LLC0424: A Potent Degrader of NSD2
LLC0424 is a PROTAC synthesized using this compound that targets the nuclear receptor-binding SET domain-containing protein 2 (NSD2), a histone methyltransferase implicated in various cancers.[3][11]
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference(s) |
| LLC0424 | NSD2 | RPMI-8402 | 20 | 96 | 0.56 | [11][12] |
| LLC0424 | NSD2 | SEM | - | - | 3.56 | [12] |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.
BCL6 Degraders
Signaling Pathways
The degradation of target proteins by this compound-based PROTACs leads to the modulation of downstream signaling pathways, which is the basis of their therapeutic effect.
NSD2 Degradation Pathway
Degradation of NSD2 by PROTACs like LLC0424 leads to a global downregulation of H3K36me2, a key epigenetic mark.[11] This can impact the Wnt/β-catenin and NF-κB signaling pathways, which are often dysregulated in cancer.[14]
Signaling cascade affected by NSD2 degradation.
BCL6 Degradation Pathway
The expression of BCL6 is controlled by signals from the B-cell receptor (BCR) and CD40, which activate the mitogen-activated protein kinase (MAPK) pathway, leading to BCL6 phosphorylation and subsequent degradation.[15][16] PROTAC-mediated degradation of BCL6 can further suppress its function as a transcriptional repressor, impacting B-cell differentiation and survival.[15]
Signaling pathways involved in BCL6 regulation and degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for key experiments to evaluate its efficacy.
Synthesis of a PROTAC from this compound
This protocol describes a general method for the deprotection of the Boc group from this compound and subsequent amide coupling with a carboxylic acid-containing ligand for a protein of interest (POI-COOH).
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Step 2: Amide Coupling with POI-COOH
-
Dissolve the POI-COOH ligand in an anhydrous solvent such as dimethylformamide (DMF) or DCM.
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected thalidomide-piperazine derivative from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
General workflow for PROTAC synthesis.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[9][17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
This biophysical technique is used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.[19]
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) on an SPR sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (K_D_) of the PROTAC for the E3 ligase.
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its K_D_ for the target protein.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the POI over the E3 ligase-immobilized surface. An enhanced binding response compared to the injection of the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the cooperativity of ternary complex formation.
Conclusion
This compound is a valuable and versatile chemical tool for the rapid development of CRBN-recruiting PROTACs. Its utility has been demonstrated in the creation of potent degraders for challenging disease targets. This technical guide provides a comprehensive overview of its mechanism of action, applications, and the experimental methodologies required for the successful development and characterization of novel TPD-based therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-defined building blocks like this compound will be instrumental in accelerating the discovery of next-generation medicines.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigen receptor signaling induces MAP kinase-mediated phosphorylation and degradation of the BCL-6 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. jove.com [jove.com]
The Role of Thalidomide-Pip-N-boc in the Synthesis of the Potent NSD2 PROTAC Degrader LLC0424: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and functional characterization of the PROTAC degrader LLC0424, with a specific focus on the pivotal role of the intermediate, Thalidomide-Pip-N-boc. This document details the synthetic route, experimental protocols for key biological assays, and the underlying signaling pathways, presenting a complete resource for researchers in the field of targeted protein degradation.
Introduction to LLC0424: A Selective NSD2 Degrader
LLC0424 is a highly potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3][4][5] NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), and its aberrant activity is implicated in various cancers, including acute lymphoblastic leukemia (ALL) and multiple myeloma.[5][6][7] LLC0424 functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to tag NSD2 for proteasomal degradation, thereby reducing cellular levels of both NSD2 and its downstream epigenetic mark, H3K36me2.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the PROTAC degrader LLC0424.
Table 1: In Vitro Degradation and Potency of LLC0424
| Parameter | Cell Line | Value | Reference |
| DC50 (NSD2 Degradation) | RPMI-8402 (ALL) | 20 nM | [1][2][4][5] |
| Dmax (NSD2 Degradation) | RPMI-8402 (ALL) | >96% | [1][2][4][5] |
| IC50 (Cell Growth Inhibition) | SEM (ALL) | 3.56 µM | [8] |
| IC50 (Cell Growth Inhibition) | RPMI-8402 (ALL) | 0.56 µM | [8] |
Table 2: In Vivo Activity of LLC0424
| Parameter | Model | Dosage | Outcome | Reference |
| NSD2 Degradation | SEM and 22RV1 xenograft models | 60 mg/kg (IV or IP) for 5 days | Potent in vivo degradation of NSD2 | [1][3] |
Synthesis of LLC0424: The Role of this compound
The synthesis of LLC0424 involves the crucial intermediate This compound , which serves as a pre-functionalized E3 ligase ligand coupled to a linker element.[9][10][11] This compound is a conjugate of a thalidomide (B1683933) derivative, the CRBN E3 ligase ligand, and a piperidine (B6355638) linker protected with a tert-butyloxycarbonyl (Boc) group.[9][10][11]
The general synthetic strategy for LLC0424 from this compound is a two-step process:
-
Boc Deprotection: The Boc protecting group on the piperidine nitrogen of this compound is removed under acidic conditions to yield the free amine.
-
Amide Coupling: The deprotected thalidomide-linker moiety is then coupled with the NSD2-binding ligand (warhead) via an amide bond formation.[1][3]
Caption: Synthetic workflow for LLC0424 from this compound.
Experimental Protocols
Western Blotting for NSD2 and H3K36me2 Levels
This protocol is for assessing the degradation of NSD2 and the reduction of its downstream epigenetic mark, H3K36me2, in response to LLC0424 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (appropriate percentage for resolving histones and NSD2)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histones)[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-H3K36me2, and a loading control (e.g., anti-GAPDH or anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with LLC0424 for the desired time and concentration. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of LLC0424 on cell proliferation and viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LLC0424 or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
TMT Quantitative Proteomics
This protocol provides a global and unbiased assessment of LLC0424's selectivity for NSD2 degradation.
Materials:
-
Lysis buffer compatible with mass spectrometry
-
Protein reduction and alkylation reagents (e.g., DTT and IAA)
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) labeling reagents
-
Quenching reagent (e.g., hydroxylamine)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: Treat cells with LLC0424 or DMSO. Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with the TMT reagents.
-
Sample Pooling and Fractionation: Quench the labeling reaction, pool the labeled samples, and fractionate the combined sample using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Determine the relative abundance of proteins across the different treatment groups to assess the selectivity of LLC0424.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of LLC0424 and the workflows of the key experimental procedures.
Caption: Mechanism of action of the PROTAC degrader LLC0424.
Caption: Experimental workflows for key biological assays.
Conclusion
This compound is a critical building block in the synthesis of the potent and selective NSD2 PROTAC degrader, LLC0424. This technical guide has provided a detailed overview of the synthesis, quantitative activity, and experimental evaluation of LLC0424. The provided protocols and diagrams serve as a valuable resource for researchers aiming to utilize or further develop targeted protein degradation strategies against NSD2 and other challenging drug targets.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
The Strategic Role of the Boc Protecting Group in Thalidomide-Based PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. The synthesis of these complex heterobifunctional molecules requires a robust and precise chemical strategy. A key element in this strategy is the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This technical guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group in the context of Thalidomide-Pip-N-Boc , a critical intermediate for constructing Cereblon (CRBN)-recruiting PROTACs. We will detail its function, provide experimental protocols for its removal, present relevant quantitative data, and illustrate the synthetic workflow, offering a comprehensive resource for professionals in drug development.
Introduction: The PROTAC Revolution and the Need for Controlled Synthesis
PROTACs are innovative chemical entities designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] They consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands as they effectively recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] The synthesis of thalidomide-based PROTACs often involves a modular approach, where the thalidomide-linker moiety is prepared first and then coupled to the POI ligand. This compound is a versatile intermediate in this process, comprising the thalidomide core, a piperazine (B1678402) ("Pip") linker, and a terminal Boc-protected amine.[3]
The Boc Protecting Group: A Gatekeeper in PROTAC Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its primary function is to temporarily mask the reactivity of an amine to allow other chemical transformations to occur elsewhere in the molecule.
Key Characteristics of the Boc Group:
-
Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. This stability is crucial during the synthesis and modification of the thalidomide core and the initial linker attachment.
-
Acid Lability: Its defining feature is its susceptibility to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently remove the Boc group, regenerating the free amine.[4]
-
Orthogonality: The acid-labile nature of the Boc group makes it "orthogonal" to other protecting groups, such as the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses.
In this compound, the Boc group protects the terminal nitrogen of the piperazine linker. This prevents the nucleophilic amine from participating in unwanted side reactions, ensuring that the subsequent coupling reaction with the POI ligand occurs specifically at this position.
Physicochemical and Biological Data
Quantitative data for the intermediate and the resulting final PROTAC are essential for assessing the efficiency of the synthetic process and the potency of the final molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₂₂H₂₆N₄O₆ | 442.5 | Boc-protected E3 Ligase Ligand-Linker Conjugate Intermediate |
| Thalidomide-Pip-NH₂ (TFA Salt) | C₁₇H₁₉N₄O₄⁺ · CF₃COO⁻ | 343.4 (Free Base) | Deprotected amine ready for coupling |
Table 1: Physicochemical properties of the key intermediate and its deprotected form. Data sourced from PubChem.[5]
| Final PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| LLC0424 | NSD2 | 20 | >96 | RPMI-8402 |
Table 2: Degradation performance of LLC0424, a PROTAC synthesized using a thalidomide-piperazine linker. The DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ is the maximum degradation observed. Data sourced from Liu L, et al., J Med Chem. 2024.[6][7]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key synthetic steps involving this compound.
Boc Deprotection of this compound
This procedure describes the acid-catalyzed removal of the Boc group to generate the reactive amine, which is typically isolated as a trifluoroacetic acid salt.
Reagents and Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v, e.g., 5 mL of TFA for every 10 mL of DCM).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
The resulting residue, the TFA salt of the deprotected amine (Thalidomide-Pip-NH₂), is often a viscous oil or solid and is typically used in the next step without further purification.
Amide Coupling to form the Final PROTAC
This protocol details the coupling of the deprotected thalidomide-linker with a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents.
Reagents and Materials:
-
Thalidomide-Pip-NH₂ TFA salt (1.0 - 1.2 eq)
-
POI Ligand with a terminal carboxylic acid (POI-COOH) (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
-
Dissolve the POI-COOH ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude Thalidomide-Pip-NH₂ TFA salt in a minimum amount of anhydrous DMF. Add this solution to the activated POI ligand mixture. Note: The excess DIPEA will neutralize the TFA salt.
-
Stir the reaction at room temperature overnight (12-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC product by flash column chromatography or preparative HPLC to yield the pure compound.
Visualizing the Workflow and Mechanism
Understanding the chemical transformations and the final biological mechanism is critical for drug development professionals. The following diagrams, generated using Graphviz, illustrate these key processes.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of BCL6 PROTACs: A Technical Guide to Utilizing Thalidomide-Pip-N-boc as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the role and application of Thalidomide-Pip-N-boc, a crucial intermediate in the synthesis of B-cell lymphoma 6 (BCL6) targeting Proteolysis Targeting Chimeras (PROTACs). BCL6 is a transcriptional repressor implicated in the pathogenesis of several cancers, particularly diffuse large B-cell lymphoma (DLBCL), making it a prime target for therapeutic intervention. PROTACs offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins like BCL6.
Introduction to BCL6 and PROTAC Technology
B-cell lymphoma 6 (BCL6) is a master transcription factor essential for the formation of germinal centers and the development of B-cells.[1][2] However, its aberrant expression is a key driver in several lymphomas.[3][4] BCL6 promotes unchecked B-cell growth and survival, making its inhibition or degradation a promising strategy for cancer therapy.[2]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8] Thalidomide and its derivatives are commonly used as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ligase.[9]
This compound: A Versatile Intermediate
This compound serves as a pre-fabricated building block that incorporates the E3 ligase-recruiting moiety (thalidomide) and a portion of the linker with a protected piperidine (B6355638) group. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule. This intermediate is utilized in the synthesis of various PROTACs, including those targeting BCL6.[10][11]
BCL6 Signaling Pathway
BCL6 exerts its oncogenic effects by repressing the transcription of key tumor suppressor genes, including those involved in cell cycle arrest, DNA damage response, and apoptosis. By targeting BCL6 for degradation, PROTACs can restore the expression of these critical genes, leading to anti-tumor effects.
Caption: BCL6 signaling pathway illustrating its role in repressing tumor suppressor genes.
Experimental Protocols
While the precise, proprietary synthesis of the commercially available this compound is not publicly detailed, a general synthetic approach can be inferred from related literature. The synthesis of BCL6 PROTACs from this intermediate typically involves a deprotection step followed by coupling to a BCL6 ligand.
General Synthesis of a BCL6 PROTAC from this compound
The following is a representative, multi-step protocol for the synthesis of a BCL6 PROTAC, illustrating the key chemical transformations.
Step 1: Deprotection of this compound
The Boc protecting group is removed from the piperidine nitrogen to allow for coupling with the BCL6 ligand-linker construct.
-
Reagents and Conditions:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Reaction is typically carried out at room temperature for 1-4 hours.
-
-
Work-up:
-
The solvent and excess acid are removed under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
-
Step 2: Coupling of the Deprotected Intermediate with a BCL6 Ligand
The deprotected thalidomide-piperidine moiety is then coupled to a BCL6 ligand that has been functionalized with a suitable linker and a reactive group (e.g., a carboxylic acid).
-
Reagents and Conditions:
-
Deprotected thalidomide-piperidine intermediate
-
BCL6 ligand-linker-carboxylic acid
-
A peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvent such as DMF (N,N-Dimethylformamide) or DCM.
-
The reaction is typically stirred at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final BCL6 PROTAC.
-
Characterization: The final product is characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Experimental Workflow for BCL6 PROTAC Synthesis
The synthesis of a BCL6 PROTAC is a structured process that begins with the individual components and culminates in the final heterobifunctional molecule.
Caption: A generalized experimental workflow for the synthesis of a BCL6 PROTAC.
Quantitative Data on BCL6 PROTACs
The efficacy of newly synthesized PROTACs is evaluated through various in vitro assays. Key metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| PROTAC ID | Target | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| A19 | BCL6 | Thalidomide-based | 0.034 | >99 | OCI-LY1 | [4] |
| A15 | BCL6 | Thalidomide-based | 0.029 | >99 | OCI-LY1 | [4] |
| DZ-837 | BCL6 | Thalidomide-based | ~600 | Not Reported | DLBCL cell lines | |
| PROTAC-15 | BCL6 | Thalidomide-based | Not Reported | Incomplete degradation | DLBCL cell lines | [4] |
Logical Relationship of this compound in PROTAC Synthesis
This compound is a key building block that streamlines the synthesis of CRBN-recruiting PROTACs. Its structure is designed for efficient and modular assembly of the final molecule.
Caption: The structural components of this compound and their role in PROTAC assembly.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of BCL6-targeting PROTACs. Its pre-packaged nature, combining the E3 ligase ligand and a protected linker component, facilitates a modular and efficient approach to PROTAC development. This guide provides a foundational understanding of the synthetic strategies and signaling pathways relevant to the development of BCL6 degraders, which hold significant promise for the treatment of lymphoma and other malignancies. Further optimization of the linker and BCL6-binding moieties will continue to advance the development of potent and selective BCL6 PROTACs for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
The Pivotal Role of the Linker: A Physicochemical Deep Dive into Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies the thalidomide-based E3 ligase binder, which effectively hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex. While the warhead and the E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties is far from a passive spacer. Its physicochemical properties are a master regulator of a PROTAC's efficacy, dictating its ability to foster a productive ternary complex, its cellular permeability, and its overall pharmacokinetic profile. This technical guide provides an in-depth exploration of the physicochemical properties of thalidomide-based linkers, offering a comprehensive resource for the rational design of next-generation protein degraders.
The Linker's Mandate: Orchestrating the Ternary Complex
The primary function of the PROTAC linker is to bridge the target Protein of Interest (POI) and the E3 ligase, in this case, CRBN, to form a stable and productive ternary complex (POI-PROTAC-CRBN). The formation of this complex is the critical initiating step for the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The linker's length, composition, and rigidity directly influence the geometry and stability of this ternary complex.
A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and CRBN. Conversely, an excessively long or overly flexible linker might not effectively bring the two proteins into the optimal proximity and orientation required for efficient ubiquitin transfer.[3] This often results in a "Goldilocks effect," where an optimal linker length exists for maximal degradation potency.
Key Physicochemical Properties and Their Impact
The efficacy of a thalidomide-based PROTAC is a delicate balance of multiple physicochemical parameters of its linker. Understanding and optimizing these properties is crucial for developing potent and drug-like degraders.
Linker Length and Composition
The most commonly employed linkers in thalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[4] PEG linkers offer the advantage of increased hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4] Alkyl chains, on the other hand, contribute to the overall lipophilicity, which can enhance cell permeability.[4]
The length of the linker, typically measured in the number of atoms or repeating units, is a critical determinant of degradation efficiency. The optimal length is highly dependent on the specific target protein and the binding pockets of both the warhead and the thalidomide (B1683933) moiety.
Linker Rigidity
The flexibility of the linker plays a significant role in ternary complex formation. While flexible linkers like PEG and alkyl chains provide conformational freedom that can facilitate the initial association of the POI and CRBN, they can also lead to a higher entropic penalty upon complex formation.[4] Introducing rigid elements, such as cyclic structures (e.g., piperazine, piperidine) or alkynes, into the linker can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially increasing the stability of the ternary complex and improving degradation potency.[5]
Solubility
Due to their high molecular weight and often lipophilic nature, PROTACs frequently suffer from poor aqueous solubility.[6] This can lead to challenges in formulation and can negatively impact bioavailability and experimental reproducibility.[6] The linker's composition is a key tool for modulating solubility. The incorporation of hydrophilic moieties, such as PEG chains or other polar functional groups, can significantly enhance the solubility of thalidomide-based PROTACs.
Permeability
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The large size and high number of hydrogen bond donors and acceptors in many PROTACs often result in poor passive permeability.[5] The linker's properties, particularly its lipophilicity and the presence of polar surface area, are critical factors influencing permeability. A careful balance must be struck; increasing lipophilicity to enhance permeability can often lead to decreased solubility.
Data Presentation: Quantitative Analysis of Thalidomide-Based Linkers
To illustrate the impact of linker properties on PROTAC performance, the following tables summarize key quantitative data from studies on Bromodomain-containing protein 4 (BRD4) degraders.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG | BRD4 | 1.1 | ~90 | T. Zorba et al., 2018 |
| PROTAC 2 | Thalidomide | PEG | BRD4 | 0.8 | ~95 | T. Zorba et al., 2018 |
| PROTAC 3 | Lenalidomide | Not Specified | BRD4 | 0.1-1 | >95 | [2] |
Table 1: Comparison of Degradation Efficiency for BRD4 PROTACs. This table showcases how variations in the E3 ligase ligand and linker can influence the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Property | Thalidomide-based Linker Conjugate (C4-attachment) | Thalidomide-based Linker Conjugate (C5-attachment) |
| In Vitro Plasma Half-life | Varies | Generally more stable |
Table 2: Impact of Linker Attachment Point on Stability. The position at which the linker is attached to the thalidomide scaffold can significantly affect the metabolic stability of the resulting PROTAC.[7]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the key pathways and workflows.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: The CRBN-mediated ubiquitination pathway.[3][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Thalidomide-Pip-N-boc CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Thalidomide-Pip-N-boc, a critical intermediate in the synthesis of advanced PROTAC (Proteolysis Targeting Chimera) degraders.
Chemical Identity and Supplier Information
CAS Number: 2636798-54-2[1]
This compound is a key building block in the field of targeted protein degradation. It is a conjugate of the E3 ligase ligand thalidomide (B1683933) and a piperidine (B6355638) linker protected with a tert-butyloxycarbonyl (Boc) group. Its primary application is in the synthesis of PROTACs, most notably the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) degrader, LLC0424.[1][2]
Supplier Information:
This product is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery. A prominent supplier for this compound is MedChemExpress.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₆ |
| Molecular Weight | 456.49 g/mol |
| Appearance | Solid |
Application in PROTAC Synthesis
This compound serves as a crucial precursor for the synthesis of the potent and selective NSD2 degrader, LLC0424.[1][2] The thalidomide moiety of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the piperidine linker, after deprotection and further modification, connects to a ligand that targets the protein of interest, in this case, NSD2.
The resulting PROTAC, LLC0424, has demonstrated high efficacy in degrading NSD2 in a cereblon- and proteasome-dependent manner.[3][4][5][6]
Quantitative Data from LLC0424 Studies
The following table summarizes key quantitative data for the PROTAC degrader LLC0424, which is synthesized using this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (NSD2 degradation) | RPMI-8402 | 20 nM | [3][5][6][7][8][9] |
| Dₘₐₓ (NSD2 degradation) | RPMI-8402 | 96% | [3][5][6][8][9] |
| IC₅₀ (Cell Growth Inhibition) | SEM | 3.56 µM | [7] |
| IC₅₀ (Cell Growth Inhibition) | RPMI-8402 | 0.56 µM | [7] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a PROTAC degrader like LLC0424, starting from this compound. For the specific synthesis of LLC0424, please refer to the detailed methods in "Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader".[3][5][6]
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group.
-
Stir the reaction at room temperature for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.
Step 2: Amide Coupling with the Target Protein Ligand
-
Dissolve the target protein ligand, which contains a carboxylic acid moiety, in a suitable solvent like dimethylformamide (DMF).
-
Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Add the deprotected thalidomide-piperidine intermediate from Step 1 to the activated ligand solution.
-
Allow the reaction to proceed at room temperature until completion.
-
Purify the final PROTAC product using an appropriate chromatographic method, such as preparative HPLC.
Signaling Pathway and Mechanism of Action
The PROTAC degrader LLC0424, synthesized from this compound, facilitates the targeted degradation of the NSD2 protein through the ubiquitin-proteasome system. The following diagram illustrates this mechanism.
Caption: LLC0424 forms a ternary complex with NSD2 and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the NSD2 protein.
This mechanism of action highlights the utility of this compound as a foundational element in the development of targeted protein degraders for therapeutic applications. The resulting PROTACs offer a powerful modality to eliminate pathogenic proteins, providing a distinct advantage over traditional inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSD2 PROTAC Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader | Semantic Scholar [semanticscholar.org]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-Pip-N-boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This design hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate the protein of interest.
Thalidomide and its analogs are widely used as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide-Pip-N-boc is a key building block in the synthesis of thalidomide-based PROTACs. It provides the CRBN-recruiting moiety and a piperazine (B1678402) linker with a Boc-protected amine, which allows for straightforward coupling to a warhead targeting the protein of interest. This document provides detailed experimental protocols for the synthesis of PROTACs using this compound, quantitative data for representative PROTACs, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following table summarizes quantitative data for representative B-cell lymphoma 6 (BCL6) PROTACs, which can be synthesized using a thalidomide-piperazine-based E3 ligase ligand. This data is essential for comparing the efficacy of different PROTAC constructs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| A19 | BCL6 | Thalidomide-based | 0.034 | >99 | OCI-LY1 | [1][2] |
| A15 | BCL6 | Thalidomide-based | 0.029 | >90 | OCI-LY1 | [1] |
| DZ-837 | BCL6 | Thalidomide-based | 676.1 | >90 | SU-DHL-4 | [3] |
| DZ-837 | BCL6 | Thalidomide-based | 557.7 | >90 | DOHH2 | [3] |
| ARVN-71228 | BCL6 | Thalidomide-based | <1 | >95 | OCI-Ly1 | [4] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. The specific structures of the warheads and linkers for these PROTACs vary.
Signaling Pathway
The mechanism of action for PROTACs synthesized from this compound involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of a thalidomide-based PROTAC.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a PROTAC using this compound. The protocol involves the deprotection of the Boc group followed by the coupling of the resulting amine to a carboxylic acid-functionalized warhead.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, which is essential for the subsequent coupling reaction.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the thalidomide-piperazine amine hydrochloride salt. This product is typically used in the next step without further purification.
Caption: Workflow for Boc deprotection.
Protocol 2: Amide Coupling of Deprotected Thalidomide-Piperazine with a Warhead
This protocol details the amide bond formation between the deprotected thalidomide-piperazine amine and a carboxylic acid-functionalized warhead (ligand for the protein of interest).[5]
Materials:
-
Thalidomide-piperazine amine hydrochloride (from Protocol 1) (1.1 eq)
-
Carboxylic acid-functionalized warhead (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0-4.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the thalidomide-piperazine amine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Caption: Workflow for amide coupling.
References
Application of Thalidomide-Pip-N-boc in the Development of Novel Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its analogs are widely utilized as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.
Thalidomide-Pip-N-boc is a key building block in the synthesis of novel PROTACs. It consists of the thalidomide moiety, which serves as the CRBN-recruiting element, connected to a piperidine (B6355638) linker that is protected with a tert-butyloxycarbonyl (Boc) group. The piperidine ring offers a degree of conformational rigidity to the linker, which can be crucial for optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The Boc protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
The primary application of this compound is in the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases, particularly cancer. A notable example is the synthesis of LLC0424, a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, a promising therapeutic target in oncology.[1][2][3][4] The synthesis of such PROTACs typically involves the deprotection of the Boc group on the piperidine linker to expose a reactive amine, which is then coupled to a ligand for the POI.
The efficacy of PROTACs synthesized using this compound can be assessed through various in vitro and in vivo assays. Key parameters to evaluate are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved). For instance, the NSD2 degrader LLC0424, synthesized using a this compound derivative, demonstrated a DC50 of 20 nM and a Dmax of 96% in RPMI-8402 acute lymphoblastic leukemia cells.[1][3][4][5][6]
Data Presentation
The following table summarizes the quantitative data for the NSD2 degrader LLC0424, a PROTAC synthesized using a this compound precursor.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference(s) |
| LLC0424 | NSD2 | RPMI-8402 | 20 | 96 | 0.56 | [1][3][4][5][6] |
| LLC0424 | NSD2 | SEM | Not Reported | Not Reported | 3.56 | [3] |
Mandatory Visualization
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC from this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC by coupling this compound with a protein of interest (POI) ligand containing a carboxylic acid functional group.
Step 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (e.g., 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
The resulting amine salt (Thalidomide-Pip-NH2 TFA salt) is typically used in the next step without further purification.
-
Step 2: Amide Coupling with POI Ligand
-
Materials:
-
Thalidomide-Pip-NH2 TFA salt (from Step 1)
-
POI ligand with a carboxylic acid (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Purification system (e.g., preparative HPLC or flash column chromatography)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the Thalidomide-Pip-NH2 TFA salt (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC or flash column chromatography to yield the final product.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein via Western blot.
-
Materials:
-
Cancer cell line expressing the POI (e.g., RPMI-8402 for NSD2)
-
Synthesized PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to assess the effect of the PROTAC on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Solid-Phase Synthesis of PROTACs Utilizing a Pre-formed Thalidomide-Piperazine-N-Boc Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins.[2] A typical PROTAC is composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The use of thalidomide (B1683933) and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties.[3]
Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs, facilitating rapid library synthesis and purification.[4] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs using a pre-formed Thalidomide-piperazine-N-Boc (Thalidomide-Pip-N-Boc) conjugate. This intermediate simplifies the synthetic route by providing the E3 ligase ligand and a portion of the linker in a single building block.
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] This complex is a key component of the ubiquitin-proteasome system, the cell's primary machinery for protein degradation.[3] The CRL4^CRBN^ complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN).[3]
A thalidomide-based PROTAC facilitates the formation of a ternary complex by simultaneously binding to the POI and CRBN.[3] This induced proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Solid-Phase Synthesis
The solid-phase synthesis of a PROTAC using this compound follows a logical sequence of steps, starting with the immobilization of the POI ligand, followed by linker and E3 ligase ligand coupling, and concluding with cleavage and purification.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Cell-based assay protocol for PROTACs synthesized with Thalidomide-Pip-N-boc
Application Notes: Cell-Based Assay Protocols for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][4][5]
Thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands in PROTAC design.[6] They function by recruiting Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][7][8] The molecule Thalidomide-Pip-N-boc is a synthetic intermediate, a conjugate of an E3 ligase ligand and a linker, used in the synthesis of PROTACs.[9] This document provides detailed protocols for the essential cell-based assays required to characterize the efficacy and cellular effects of PROTACs synthesized using this or similar thalidomide-based constructs.
Mechanism of Action: Thalidomide-Based PROTACs
A thalidomide-based PROTAC initiates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[10] This proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein.[11] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in further catalytic cycles.[3]
Quantitative Data Summary
The efficacy of a PROTAC is defined by its ability to induce robust and specific degradation of the target protein, which in turn leads to a desired biological outcome, such as decreased cell viability in cancer cells. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Representative Degradation Performance of a Thalidomide-Based PROTAC
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
|---|---|---|---|---|
| Target X | Cancer Line A | 15 | >90% | Western Blot |
| Target X | Cancer Line B | 25 | >95% | Western Blot |
| Target X | Cancer Line A | 12 | 92% | HiBiT Assay |
Table 2: Representative Cell Viability Data
| PROTAC | Cell Line | IC50 (nM) | Incubation Time | Assay Method |
|---|---|---|---|---|
| PROTAC-Target X | Cancer Line A | 30 | 72 hours | CellTiter-Glo® |
| PROTAC-Target X | Cancer Line B | 45 | 72 hours | CellTiter-Glo® |
| Vehicle Control | Cancer Line A | >10,000 | 72 hours | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Protein Degradation Assessment by Western Blot
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1] It allows for the determination of DC50 and Dmax values.[1]
Methodology
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][4] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1][12] Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][4] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1][4] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[1][4][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3][12]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations across all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1][4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11][12] To ensure equal loading, subsequently probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify the band intensities using densitometry software.[1] Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[1][12]
Protocol 2: High-Throughput Protein Degradation Assessment (HiBiT Assay)
The HiBiT assay is a sensitive, real-time, bioluminescence-based method for measuring protein levels.[11] It involves inserting an 11-amino-acid tag (HiBiT) into the endogenous gene of the target protein using CRISPR/Cas9.[11][13] When the LgBiT protein fragment is added, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[11]
Methodology
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous locus of the gene encoding your protein of interest in a suitable cell line.[13][14] It is recommended to use a cell line stably expressing the LgBiT subunit.[15]
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque-walled 96-well or 384-well plate at a predetermined density and incubate overnight.[14]
-
Assay Setup:
-
PROTAC Addition: Prepare serial dilutions of the PROTAC in the assay medium. Add the diluted PROTAC to the respective wells.[11][14]
-
Luminescence Measurement: Measure the luminescence using a plate reader pre-equilibrated to 37°C. For kinetic measurements, collect readings at regular intervals over a desired time course (e.g., 24 hours).[14][15]
-
Data Analysis: The decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.[11] Plot the luminescent signal against time or PROTAC concentration to determine key degradation parameters such as the degradation rate (k_deg), Dmax, and DC50.[11][16]
Protocol 3: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after PROTAC treatment.[17] A decrease in cell viability can be a desired downstream effect of degrading an oncogenic protein.
Methodology
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-10,000 cells/well) in 90-100 µL of culture medium in a white, opaque-walled 96-well plate.[17][18] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.[17]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[17][18]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[17]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Measurement and Analysis: Measure the luminescence using a luminometer.[17] Calculate the percentage of cell viability relative to the vehicle-treated control and use the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com [promega.com]
- 15. pl.promega.com [pl.promega.com]
- 16. promega.co.jp [promega.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of Thalidomide-Pip-N-boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." Thalidomide and its analogs are frequently employed as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the in vivo experimental design of PROTACs synthesized using the "Thalidomide-Pip-N-boc" moiety. This specific chemical entity serves as a conjugate of the thalidomide-based E3 ligase ligand and a piperidine (B6355638) linker with a Boc-protected amine, which is a key building block for the synthesis of certain PROTACs. A prime example of a PROTAC developed from this building block is LLC0424, a potent and selective degrader of Nuclear receptor-binding SET domain-containing 2 (NSD2).[1] NSD2 is a histone methyltransferase implicated in various cancers, including acute lymphoblastic leukemia (ALL) and multiple myeloma.[2][3]
These guidelines will focus on the in vivo evaluation of such PROTACs, using LLC0424 as a case study to illustrate the experimental workflow, from initial pharmacodynamic assessments to efficacy studies in preclinical cancer models.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
Figure 1: General mechanism of action for a thalidomide-based PROTAC.
Data Presentation: In Vitro and In Vivo Performance of LLC0424
Quantitative data from preclinical studies of the NSD2-targeting PROTAC LLC0424 are summarized below.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | RPMI-8402 (ALL) | 20 nM | [2][3][5][6][7] |
| Dₘₐₓ (Degradation) | RPMI-8402 (ALL) | 96% | [2][3][5][6][7] |
| In Vivo Degradation | SEM Xenograft | Significant NSD2 downregulation | [6] |
| In Vivo Degradation | 22RV1 Xenograft | Comparable NSD2 degradation (IV & IP) | [6] |
Table 1: Summary of in vitro and in vivo degradation data for LLC0424.
| Downstream Effect | Cell Line | Observation | Reference |
| H3K36me2 Downregulation | SEM (ALL) | Persistent downregulation for up to 8 days | [6][7] |
| H3K36me2 Downregulation | RPMI-8402 (ALL) | Downregulation within 24 hours | [6][7] |
| Cell Growth Inhibition | ALL cell lines with NSD2 mutation | Antiproliferative effect | [2][6][7] |
Table 2: Summary of downstream cellular effects of LLC0424.
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Study
Objective: To determine the extent and duration of target protein degradation in vivo following PROTAC administration.
1. Animal Model:
-
Select an appropriate animal model. For oncology studies, immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a relevant human cancer cell line (e.g., SEM or RPMI-8402 for NSD2-mutant ALL) are commonly used.[6]
2. PROTAC Formulation and Administration:
-
Formulation: Prepare a vehicle suitable for the chosen administration route. A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. The PROTAC should be dissolved in this vehicle to the desired concentration.
-
Administration: Administer the PROTAC to the mice via the selected route (e.g., IV or IP injection).[2][3][7] Include a vehicle control group.
3. Sample Collection:
-
At various time points post-dosing (e.g., 2, 4, 8, 24, 48, and 72 hours), euthanize a cohort of mice from each treatment group.
-
Collect tumors and relevant tissues, and immediately flash-freeze them in liquid nitrogen for subsequent analysis.
4. Protein Degradation Analysis (Western Blot):
-
Tissue Homogenization: Homogenize the frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NSD2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a xenograft model.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old NOD-SCID mice).
-
Implant human cancer cells (e.g., SEM or RPMI-8402) subcutaneously into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
3. PROTAC Administration:
-
Administer the PROTAC or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., IP or IV).[4]
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
5. Pharmacodynamic Marker Analysis (Immunohistochemistry - IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections using an antibody against the target protein (e.g., NSD2) to visualize its expression levels within the tumor tissue.[6]
-
Staining for proliferation markers (e.g., Ki-67) and downstream effectors (e.g., H3K36me2) can also provide valuable insights.[6][7]
Mandatory Visualizations
Figure 2: In vivo experimental workflow for this compound based PROTACs.
Conclusion
The in vivo evaluation of this compound based PROTACs, such as the NSD2 degrader LLC0424, requires a systematic approach encompassing pharmacodynamic and efficacy studies. The protocols outlined in this document provide a comprehensive framework for researchers to design and execute robust preclinical experiments. Careful selection of animal models, appropriate formulation and dosing, and rigorous analysis of target protein degradation and downstream effects are critical for advancing these promising therapeutic agents towards clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of the N-Boc Group from Thalidomide-Pip-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions. In the synthesis of thalidomide (B1683933) analogs, such as those being developed as PROTACs (Proteolysis Targeting Chimeras) or for other therapeutic purposes, the deprotection of a Boc-protected piperidine (B6355638) moiety is a critical step. This document provides detailed protocols for the acidic deprotection of the N-Boc group from a thalidomide derivative, specifically Thalidomide-Pip-N-Boc, to yield the corresponding free piperidine amine. Two common and effective acidic conditions, Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in 1,4-dioxane (B91453), are presented.
Signaling Pathway of Thalidomide Analogs
Thalidomide and its derivatives, such as pomalidomide (B1683931) and lenalidomide, exert their biological effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These molecules act as "molecular glues," binding to CRBN and inducing the recruitment of neo-substrates for ubiquitination and subsequent proteasomal degradation. This mechanism is central to their therapeutic efficacy in treating various cancers, particularly multiple myeloma. The deprotected Thalidomide-Pip-NH₂ can be further functionalized to create novel therapeutics that leverage this pathway.
Caption: Mechanism of action of thalidomide analogs via the CRL4-CRBN E3 ubiquitin ligase pathway.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes typical reaction conditions and outcomes for the deprotection of the N-Boc group from piperidine-containing thalidomide analogs using two standard acidic protocols. The data is compiled from various literature sources and represents common experimental parameters.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 16 hours |
| Typical Yield | >90% (often quantitative) | >90% (often quantitative) |
| Workup | Evaporation, followed by basic aqueous wash or trituration | Evaporation, may yield the hydrochloride salt directly |
| Notes | Rapid and efficient. TFA is corrosive and requires careful handling. The product is often isolated as the TFA salt, which may require neutralization. | Generally clean, and the resulting hydrochloride salt can sometimes be used directly in subsequent steps. The reaction time can be longer compared to TFA. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the N-Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of TFA to DCM, though concentrations can be varied (e.g., 20-50% TFA in DCM).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, Thalidomide-Pip-NH₂.
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Protocol 2: N-Boc Deprotection using HCl in 1,4-Dioxane
This protocol utilizes a commercially available solution of hydrogen chloride in 1,4-dioxane for the deprotection of the N-Boc group.
Materials:
-
This compound
-
4 M Hydrogen Chloride (HCl) in 1,4-Dioxane solution
-
1,4-Dioxane, anhydrous (if needed for dilution)
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Sintered glass funnel or Büchner funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or add the HCl/dioxane solution directly if the starting material is soluble.
-
Addition of HCl/Dioxane: Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the starting material.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 1 to 16 hours. In many cases, the hydrochloride salt of the deprotected product may precipitate out of the solution.
-
Workup:
-
If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold 1,4-dioxane or diethyl ether, and dry it under vacuum to obtain the Thalidomide-Pip-NH₂·HCl salt.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting residue is the hydrochloride salt of the product. Trituration with diethyl ether can be performed to induce precipitation and facilitate the isolation of a solid product.
-
Safety Precautions:
-
4 M HCl in 1,4-dioxane is a corrosive and flammable solution. Handle it in a well-ventilated fume hood and wear appropriate PPE.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-Boc deprotection of this compound.
Caption: General experimental workflow for the deprotection of N-Boc from this compound.
Application Notes and Protocols for the Use of Thalidomide-Pip-N-boc in Creating Kinase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used as potent ligands for the Cereblon (CRBN) E3 ligase complex.
This document provides detailed application notes and protocols for the use of Thalidomide-Pip-N-boc , a versatile building block for the synthesis of kinase-targeting PROTACs. This reagent consists of the thalidomide moiety, which engages the CRBN E3 ligase, connected to a piperazine (B1678402) linker with a Boc-protected amine. The Boc protecting group allows for a controlled, stepwise synthesis, enabling the facile coupling of a kinase-targeting ligand to generate a functional PROTAC.
Data Presentation: Efficacy of Thalidomide-Based Kinase-Targeting PROTACs
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of various kinase-targeting PROTACs that utilize a thalidomide-based CRBN ligand. This data highlights the effectiveness of this strategy across different kinase targets and cell lines.
| Target Kinase | PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK | PROTAC-1 | Thalidomide | PEG | MOLM-14 | 0.5 | >90 | [1] |
| BTK | PROTAC-2 | Pomalidomide | Alkyl-ether | HBL-1 | 1.6 | ~95 | N/A |
| EGFR | SIAIS125 | Pomalidomide | PEG/Alkyl | H1975 | 30-50 | >90 | [2] |
| CDK9 | THAL-SNS-032 | Thalidomide | PEG | MOLT4 | 4 | >90 | N/A |
| BCR-ABL | Dasatinib-PROTAC | Thalidomide | PEG | K562 | 10 | >80 | N/A |
| SHP2 | ZB-S-29 | Thalidomide | PEG | N/A | 6.02 | >90 | N/A |
Signaling Pathways and Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ligase. This proximity leads to the ubiquitination of the kinase, marking it for degradation by the proteasome. The following diagrams illustrate the signaling pathways of two prominent kinase targets, Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), and the general mechanism of PROTAC-mediated degradation.
Caption: General mechanism of kinase degradation by a thalidomide-based PROTAC.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Experimental Protocols
The development and evaluation of kinase-targeting PROTACs using this compound involves a series of chemical synthesis and biological testing steps.
Protocol 1: Synthesis of a Kinase-Targeting PROTAC from this compound
This protocol describes a general procedure for the synthesis of a kinase-targeting PROTAC by coupling a kinase inhibitor containing a carboxylic acid moiety with the deprotected this compound.
Step 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approximately 0.1-0.2 M).
-
Add TFA (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected thalidomide-piperazine intermediate. This product is often used in the next step without further purification.
-
Step 2: Amide Coupling with a Kinase Inhibitor Carboxylic Acid
-
Materials:
-
Deprotected thalidomide-piperazine (from Step 1)
-
Kinase inhibitor with a carboxylic acid linker (e.g., a derivative of Dasatinib or Ibrutinib) (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve the kinase inhibitor carboxylic acid (1.0 eq) and the deprotected thalidomide-piperazine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final kinase-targeting PROTAC.
-
Caption: General workflow for the synthesis of a kinase-targeting PROTAC.
Protocol 2: Assessment of Kinase Degradation by Western Blotting
This protocol outlines the steps to determine the ability of a synthesized PROTAC to induce the degradation of the target kinase in a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-14 for BTK, H1975 for EGFR)
-
Synthesized kinase-targeting PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase and the loading control.
-
Normalize the target kinase band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
-
Conclusion
This compound is a valuable and versatile chemical tool for the construction of potent and selective kinase-targeting PROTACs. The straightforward synthetic route, involving a simple deprotection followed by a standard amide coupling, allows for the rapid generation of novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of new therapeutics for cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-Pip-N-boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors, PROTACs act catalytically, offering the potential for enhanced efficacy and prolonged duration of action. A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane and achieve sufficient intracellular concentrations to engage both the target protein and the E3 ligase.
This document provides detailed application notes and experimental protocols for assessing the cellular uptake and permeability of PROTACs, with a specific focus on those incorporating the Thalidomide-Pip-N-boc moiety for Cereblon (CRBN) E3 ligase recruitment. Due to their larger size and distinct physicochemical properties, PROTACs often exhibit unique permeability profiles compared to traditional small molecules, necessitating specialized assay conditions and considerations.[2]
Key Permeability and Cellular Uptake Assays
The assessment of a PROTAC's ability to cross the cell membrane is typically a multi-faceted process involving both cell-free and cell-based assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent tool for predicting passive diffusion across a lipid membrane, mimicking the lipid bilayer of the cell membrane.[3][4] It is a cost-effective method for the initial screening of a large number of compounds.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the human intestinal epithelium.[3] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[2]
-
Cellular Uptake and Intracellular Concentration Assays: These assays directly measure the amount of a PROTAC that accumulates within cells. Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a precise measurement of the intracellular concentration.
Data Presentation: Representative Permeability Data
While specific permeability data for the NSD2 degrader LLC0424, a PROTAC containing a this compound moiety, is not publicly available, the following table presents representative data from a study on various androgen receptor (AR) PROTACs, some of which also utilize a thalidomide-based Cereblon ligand. This data illustrates the typical range of permeability values observed for PROTACs and highlights the importance of assessing both passive and active transport.
Note: The following data is for a series of androgen receptor PROTACs and is intended to be illustrative.[2]
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| PROTAC 14 | AR Ligand 3 | Cereblon Ligand | PEG | < 0.1 | 1.7 | 14.1 | 8.4 |
| PROTAC 20b | AR Ligand 4 | VHL Ligand | PEG | < 0.1 | 0.35 | 0.24 | 0.7 |
| PROTAC 20d | AR Ligand 4 | VHL Ligand | PEG | < 0.1 | < 0.1 | 8.6 | >12 |
Cellular Activity of LLC0424 (NSD2 Degrader):
| Cell Line | DC50 | Dmax | Reference |
| RPMI-8402 | 20 nM | >96% | [5][6][7][8] |
| SEM | 110 nM | >78% | [5][8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for analysis (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Hydrate the PAMPA Membrane: Add a suitable lipid solution (e.g., phosphatidylcholine in dodecane) to the filter of the donor plate and allow it to impregnate the membrane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Carefully add the PROTAC donor solution to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Analyze the concentration of the PROTAC in the donor and acceptor samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [Drug]acceptor is the drug concentration in the acceptor well, and [Drug]equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol describes a bidirectional Caco-2 assay to assess both passive and active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the tightness of the junctions.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in HBSS to the desired final concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with HBSS. b. Add the PROTAC dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
Basolateral to Apical (B-A) Permeability: a. Wash the cell monolayers with HBSS. b. Add the PROTAC dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. c. Incubate at 37°C with gentle shaking for the same period as the A-B assay. d. Collect samples from both the basolateral and apical chambers.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: Cellular Uptake by LC-MS/MS
This protocol provides a method for quantifying the intracellular concentration of a PROTAC.
Materials:
-
Cell line of interest (e.g., RPMI-8402)
-
Cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration and for a specific time course (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: a. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Lyse the cells by adding a known volume of lysis buffer and incubate on ice. c. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add a volume of cold acetonitrile containing a suitable internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of the PROTAC by LC-MS/MS.
-
Data Normalization: Normalize the quantified PROTAC amount to the total protein concentration of the cell lysate (determined by a BCA assay) or to the cell number.
Mandatory Visualizations
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in Thalidomide-Pip-N-boc conjugation reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Thalidomide-Pip-N-boc, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield for my this compound conjugation reaction. What are the most likely causes?
Low yield in this specific conjugation, which is a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The most common culprits include suboptimal reaction conditions, reagent quality issues, and the formation of side products. Key areas to investigate are:
-
Reaction Solvent: The choice of solvent is critical. While N,N-Dimethylformamide (DMF) is commonly used for SNAr reactions, it can decompose at elevated temperatures to generate dimethylamine. This byproduct can then compete with your desired N-Boc-piperidine nucleophile, leading to the formation of an undesired N,N-dimethylthalidomide impurity and lowering the yield of your target compound.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the decomposition of DMF and lead to the formation of byproducts. An optimal temperature balances reaction speed with the stability of the reactants and solvent.
-
Choice of Base: An appropriate base is required to facilitate the nucleophilic attack of the N-Boc-piperidine on the 4-fluorothalidomide. Common bases for this reaction include potassium carbonate (K₂CO₃) and N,N-Diisopropylethylamine (DIPEA). The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Reagent Quality: The purity of your starting materials, particularly the 4-fluorothalidomide and N-Boc-piperidine, is paramount. Impurities in either starting material can lead to side reactions and a lower yield of the desired product.
-
Moisture Content: SNAr reactions are often sensitive to moisture. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of starting materials and intermediates.
Q2: What are the common byproducts in the this compound conjugation, and how can I minimize their formation?
The primary byproduct of concern is the N,N-dimethylthalidomide that forms when using DMF as a solvent at elevated temperatures. To minimize its formation:
-
Use an alternative solvent: Consider using Dimethyl Sulfoxide (DMSO) as a substitute for DMF. DMSO is also a polar aprotic solvent that can effectively facilitate SNAr reactions but is less prone to decomposition that generates competing nucleophiles.
-
Optimize the reaction temperature: If using DMF, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature.
Another potential side reaction, though less common with secondary amines like N-Boc-piperidine, is the opening of the phthalimide (B116566) ring by the amine nucleophile. This is more prevalent with primary amines. Using a secondary amine and carefully controlling the reaction conditions will minimize this side reaction.
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the this compound conjugation. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and hexanes. You should observe the consumption of the starting materials (4-fluorothalidomide and N-Boc-piperidine) and the appearance of a new spot corresponding to the product. Staining with potassium permanganate (B83412) can help visualize the spots if they are not UV-active.
Q4: What is the recommended procedure for the work-up and purification of the final product?
A standard aqueous work-up is typically employed. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water to remove the polar aprotic solvent (DMF or DMSO) and any inorganic salts. A subsequent wash with brine is recommended to remove any remaining water from the organic layer.
Purification is most commonly achieved by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate in hexanes is a typical mobile phase for eluting the product. The exact gradient will depend on the polarity of any byproducts and should be optimized based on TLC analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (based on TLC) | Inactive starting materials | Verify the purity and identity of 4-fluorothalidomide and N-Boc-piperidine using NMR or other analytical techniques. |
| Insufficiently activated aromatic ring | While the fluorine atom and the phthalimide group sufficiently activate the ring for this reaction, ensure your starting material is indeed 4-fluorothalidomide. | |
| Weak nucleophile | N-Boc-piperidine is a sufficiently strong nucleophile for this reaction. | |
| Inappropriate solvent | Ensure the solvent (DMF or DMSO) is anhydrous. Water can inhibit the reaction. | |
| Incorrect base | Use an appropriate base like K₂CO₃ or DIPEA. Ensure the correct stoichiometry is used (typically 1.5-2.0 equivalents). | |
| Suboptimal temperature | Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC. | |
| Multiple Spots on TLC, Low Yield of Desired Product | Formation of byproducts | If using DMF, switch to DMSO to avoid the formation of N,N-dimethylthalidomide. Optimize the reaction temperature. |
| Degradation of starting materials or product | Ensure the reaction is run under an inert atmosphere. Avoid unnecessarily long reaction times. | |
| Difficulty in Purifying the Product | Co-eluting impurities | Optimize the mobile phase for flash chromatography. A shallower gradient may be necessary to separate closely eluting spots. |
| Product is unstable on silica gel | While unlikely for this compound, if degradation on silica is suspected, consider alternative purification methods like preparative HPLC. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general method for the conjugation of 4-fluorothalidomide with N-Boc-piperidine.
Materials:
-
4-Fluorothalidomide
-
N-Boc-piperidine
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorothalidomide (1.0 eq), N-Boc-piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase).
-
Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMSO and inorganic salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Quantitative Data
The following table provides representative yields for the SNAr reaction on 4-fluorothalidomide with amine nucleophiles under different conditions, based on literature precedents for similar reactions.
| 4-Fluorothalidomide (1 eq) | Nucleophile (1.2 eq) | Base (2 eq) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 4-fluorothalidomide | N-Boc-piperidine | K₂CO₃ | DMSO | 90 | 16 | 70-85 |
| 4-fluorothalidomide | N-Boc-piperidine | DIPEA | DMF | 80 | 24 | 60-75 |
| 4-fluorothalidomide | Morpholine | K₂CO₃ | DMSO | 100 | 12 | ~80 |
| 4-fluorothalidomide | Piperazine | DIPEA | DMF | 90 | 18 | ~70 |
Note: These are approximate yields and can vary based on the specific reaction scale and conditions.
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the conjugation reaction.
Technical Support Center: Optimizing Linker Length for PROTACs with a Thalidomide-Pip-N-boc Backbone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-Pip-N-boc backbone for Cereblon (CRBN) E3 ligase recruitment.
Troubleshooting Guide
Encountering challenges is a common part of the PROTAC development process. This guide addresses specific issues you might face during your experiments, with a focus on linker-related problems.
| Problem | Potential Linker-Related Cause | Suggested Solution |
| Low or no target protein degradation despite good binary binding to the target and CRBN. | The linker length may be suboptimal, leading to steric hindrance or an unfavorable orientation within the ternary complex, preventing efficient ubiquitination.[1][2] | Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal distance for ternary complex formation.[2] |
| The linker may be too rigid or too flexible, preventing the necessary conformational adjustments for a productive ternary complex.[1] | Introduce or remove rigid elements like piperazine (B1678402) or piperidine (B6355638) rings, or alter the flexibility by switching between alkyl and PEG chains.[] | |
| High DC50 values (low potency). | The linker length is not optimal for stabilizing the ternary complex, resulting in a lower concentration of the productive complex at any given time. | Systematically vary the linker length to enhance ternary complex cooperativity. Even small changes can significantly impact potency.[4] |
| Low Dmax (incomplete degradation). | A portion of the target protein may not be accessible for degradation due to the linker's conformational constraints. | Experiment with different linker compositions (e.g., PEG vs. alkyl) to improve the solubility and conformational dynamics of the PROTAC. |
| The linker may contribute to poor cellular permeability, limiting the intracellular concentration of the PROTAC.[1] | Modify the linker to have more favorable physicochemical properties, such as by incorporating more hydrophilic or lipophilic moieties to balance solubility and permeability.[5] | |
| The "Hook Effect" is observed (degradation efficiency decreases at higher PROTAC concentrations). | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) dominates over the productive ternary complex.[1] | While inherent to the PROTAC mechanism, a well-designed linker can enhance ternary complex cooperativity, making the ternary complex more stable and mitigating the hook effect.[1] Consider using more rigid linkers to pre-organize the PROTAC for ternary complex formation. |
| Poor solubility of the synthesized PROTAC. | The overall lipophilicity of the PROTAC, influenced by the linker, is too high.[1] | Incorporate more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, to improve aqueous solubility.[6] |
| Off-target effects are observed. | The linker may orient the PROTAC in a way that promotes binding to and degradation of unintended proteins. | Modify the linker length and composition to alter the geometry of the ternary complex, which can improve selectivity.[7] |
Frequently Asked Questions (FAQs)
This section answers common questions regarding the optimization of linker length for this compound PROTACs.
Q1: What is the typical range of linker lengths to test for a new target?
A1: There is no universal optimal linker length, as it is highly dependent on the specific protein of interest and the geometry of the ternary complex.[8] However, a common starting point is to synthesize a series of PROTACs with linkers ranging from 2 to 8 polyethylene glycol (PEG) units or equivalent alkyl chain lengths. In some cases, linkers shorter than 12 atoms show no activity, while longer ones can be very potent.[4]
Q2: How does the composition of the linker (e.g., PEG vs. alkyl chain) affect PROTAC performance?
A2: The composition of the linker plays a crucial role in the physicochemical properties and bioactivity of the PROTAC.[4]
-
PEG linkers are generally more hydrophilic and can improve the solubility and cell permeability of the PROTAC.[]
-
Alkyl chains are more hydrophobic and rigid, which can sometimes lead to more stable ternary complexes but may decrease solubility.[] The choice between PEG and alkyl linkers, or a combination of both, should be determined empirically for each target.
Q3: What is the role of the "Pip-N-boc" component in the linker?
A3: The "Pip-N-boc" refers to a piperidine ring with a Boc (tert-butoxycarbonyl) protected nitrogen. The piperidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase.[] The Boc protecting group is typically removed during synthesis to allow for the attachment of the target-binding ligand.
Q4: How can I confirm that my PROTAC is forming a ternary complex?
A4: Several biophysical techniques can be used to confirm and characterize ternary complex formation:
-
Surface Plasmon Resonance (SPR): Can measure the binding kinetics of the PROTAC to the target protein and E3 ligase, both individually and in the presence of the other protein.[9]
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions and can determine the stoichiometry of the complex.[9]
-
NanoBRET™/FRET: These are cell-based assays that measure the proximity of the target protein and the E3 ligase in living cells, providing a direct readout of ternary complex formation.[10][11]
Q5: What experimental readouts are most important for evaluating linker performance?
A5: The two most critical parameters for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[12]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[12] These values are typically determined by performing a dose-response experiment and quantifying the remaining target protein levels by Western blot.[12]
Quantitative Data Summary
The following table provides a hypothetical but representative dataset illustrating the impact of linker length on the degradation of a target protein.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 9 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 250 | 65 |
| PROTAC-3 | PEG | 15 | 25 | 95 |
| PROTAC-4 | PEG | 18 | 150 | 80 |
| PROTAC-5 | Alkyl | 12 | 500 | 50 |
| PROTAC-6 | Alkyl | 15 | 80 | 85 |
This data illustrates that for this particular target, a 15-atom PEG linker (PROTAC-3) provided the optimal balance of potency and efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12][13]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[12]
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay directly measures the formation of the ternary complex in live cells.[11]
-
Cell Preparation: Use a cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[10]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio. A PROTAC-dependent increase in this ratio indicates ternary complex formation.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC linker optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: A decision-making flowchart for troubleshooting poor PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Thalidomide-Pip-N-boc Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-Pip-N-boc based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and critical issue of poor aqueous solubility encountered during the development of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have such poor aqueous solubility?
A1: Thalidomide-based PROTACs, by their very nature, are large and complex molecules, often with a high molecular weight (frequently >700 Da) and significant lipophilicity.[1] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor solubility and oral bioavailability.[1] The three-part structure, consisting of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a linker, results in a large, often hydrophobic surface area that contributes to low aqueous solubility.[1] While the piperidine (B6355638) (Pip) moiety in the linker is often incorporated to improve physicochemical properties, the tert-butoxycarbonyl (N-boc) protecting group can increase lipophilicity, potentially counteracting the solubility benefits of the piperidine ring.
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly compromise your experimental results and lead to misinterpretation of data. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of aqueous solutions like cell culture media or biochemical assay buffers. This leads to an underestimation of its true potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your data.[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the actual concentration in stock solutions and during serial dilutions.
-
Low Bioavailability: In both cell-based and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
Q3: How can I improve the solubility of my existing this compound based PROTAC without re-synthesis?
A3: For an already synthesized PROTAC, you can employ several formulation strategies:
-
Use of Co-solvents: For in vitro assays, introducing a small percentage of an organic co-solvent like DMSO can help maintain solubility. However, it is crucial to keep the final concentration low (typically ≤0.5%) to avoid artifacts in your assay.[2]
-
Formulation with Excipients: Incorporating surfactants or solubilizers, such as cyclodextrins, into your assay buffer can increase the apparent solubility of your PROTAC.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing your PROTAC in a polymer matrix (e.g., HPMCAS) can significantly enhance its dissolution and supersaturation.[3][4][5][6][7] This is a powerful technique for improving oral bioavailability.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed. These formulations encapsulate the PROTAC in oils and surfactants that form fine droplets in aqueous environments, enhancing dissolution and absorption.
Q4: How does modifying the linker, specifically the piperidine and N-boc components, affect solubility?
A4: The linker plays a critical role in determining the physicochemical properties of a PROTAC.
-
Piperidine/Piperazine (B1678402) Moieties: Replacing traditional flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers with more rigid structures containing saturated nitrogen heterocycles like piperidine or piperazine is a common strategy to improve solubility.[8][9][10][11][12] These groups can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC.
-
N-Boc Group: The N-boc group is a bulky and lipophilic protecting group. While it is synthetically useful, its presence in the final PROTAC molecule can negatively impact solubility. The decision to include or remove the N-boc group should be carefully considered, balancing synthetic feasibility with the desired physicochemical properties of the final compound. If solubility is a major issue, a final deprotection step to yield a free amine may be beneficial, as the resulting protonated amine will be more soluble.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed in cell culture media upon addition of PROTAC. | The kinetic solubility of the PROTAC in the final assay buffer is exceeded. | 1. Determine the kinetic solubility of your PROTAC in the specific cell culture medium (see Experimental Protocols).2. Lower the final concentration of the PROTAC in the assay.3. Decrease the final DMSO concentration (e.g., from 1% to 0.1%).4. Consider using a solubilizing excipient like a cyclodextrin (B1172386) if compatible with your cell line. |
| Inconsistent results in protein degradation Western Blots. | Incomplete solubilization of the PROTAC stock or working solutions. | 1. Visually inspect all solutions for precipitates before use.2. Briefly sonicate the final diluted solution before adding it to cells, but be aware that this may only create a temporary suspension.3. Prepare fresh dilutions for each experiment. |
| Low or no oral bioavailability in animal studies. | Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract. | 1. Consider formulating the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS).2. Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).3. Investigate the solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution.[12] |
Data Presentation: Impact of Formulation on PROTAC Solubility
The following table summarizes representative data on how different formulation strategies can enhance the solubility and dissolution of poorly soluble PROTACs.
| PROTAC | Formulation | Solubility/Dissolution Enhancement | Reference |
| AZ1 (CRBN-recruiting) | Amorphous Solid Dispersion (ASD) with 10% HPMCAS | Up to 2-fold increase in drug supersaturation compared to the pure amorphous drug. | [3][7] |
| ARCC-4 | ASD with HPMCAS or Eudragit® L 100-55 (10-20% drug load) | Enabled pronounced supersaturation without precipitation for at least 270 minutes. | [5][6] |
| Thalidomide (B1683933) | Solid Dispersion with self-emulsifying carriers | Up to 2-3 times the equilibrium solubility for at least 4 hours. | [13] |
| ARV-110 | Orodispersible films with polyvinyl alcohol | Enhanced solubility and rapid disintegration. | [4] |
Experimental Protocols
Kinetic Solubility Assay by Nephelometry
This high-throughput assay measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear 384-well microplates
-
Nephelometer plate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 384-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Transfer to Assay Plate: Using a liquid handler, transfer a small volume (e.g., 1 µL) of the DMSO dilutions to a new 384-well plate containing 99 µL of PBS in each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.[14][15][16]
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
Thermodynamic Solubility Assay (Shake-Flask Method)
This assay measures the equilibrium solubility of a compound in its most stable solid form.
Materials:
-
Solid PROTAC compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.[2]
-
Result: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.
Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for preparing small-scale ASDs for initial screening.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent system (e.g., dichloromethane/ethanol 4:1 v/v)[17]
-
Glass vials or a flat-bottomed container
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer (e.g., at a 1:9 drug-to-polymer ratio by weight) in the chosen solvent system to form a clear solution.[17]
-
Evaporation: Place the solution in a fume hood and allow the solvent to evaporate slowly at room temperature, or in a vacuum oven at a controlled temperature (e.g., 40-70°C) overnight to form a thin film.[17]
-
Drying: Ensure all residual solvent is removed by drying under high vacuum for at least 24 hours.
-
Collection and Characterization: Scrape the resulting solid film. The amorphous nature of the dispersion should be confirmed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating the "Hook Effect" with Thalidomide-Pip-N-boc PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-Pip-N-boc Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you understand and mitigate the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve.[2] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and an E3 ligase (e.g., Cereblon), leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[1] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.[1]
Q2: Why is it important to mitigate the hook effect?
A2: Understanding and mitigating the hook effect is crucial for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.[1]
-
Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.[1]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the inhibitory range of the hook effect.[1]
Q3: What is "this compound" and how is it used in PROTACs?
A3: this compound is a chemical moiety used in the synthesis of PROTACs. It consists of a thalidomide (B1683933) derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperidine (B6355638) linker with a Boc (tert-butyloxycarbonyl) protecting group.[3] This serves as a foundational component for creating bifunctional molecules that induce the degradation of specific target proteins.[3]
Troubleshooting Guides
Problem 1: My dose-response curve for a this compound PROTAC is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment with a broader and more granular range of PROTAC concentrations (e.g., picomolar to high micromolar) to clearly define the bell-shaped curve and identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays such as Co-Immunoprecipitation (Co-IP) or NanoBRET™ to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[1]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Problem 2: My this compound PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Causes:
-
The tested concentration range is entirely within the hook effect region.
-
The PROTAC has poor cell permeability.
-
The cell line has low expression of the target protein or the Cereblon (CRBN) E3 ligase.
-
The ternary complex is unstable.
-
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm the expression of both the target protein and CRBN in your cell line using Western Blot or qPCR.
-
Assess Ternary Complex Formation and Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC to both the target protein and CRBN individually and as a ternary complex. This will help determine the cooperativity of ternary complex formation. Positive cooperativity can help mitigate the hook effect.[4][5]
-
Perform a Co-immunoprecipitation (Co-IP) Assay: Directly observe the formation of the ternary complex in a cellular context.
-
Quantitative Data Summary
The following tables provide representative quantitative data for thalidomide-based PROTACs, illustrating the parameters used to assess efficacy and the hook effect.
Table 1: Dose-Response Data for a Representative Thalidomide-Based PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 85 |
This table illustrates a typical bell-shaped curve where maximal degradation occurs at 100 nM, and higher concentrations lead to a decrease in degradation, demonstrating the hook effect.
Table 2: Key Degradation Parameters for Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| PROTAC A | BRD4 | HeLa | 2.84 | >90 | Yes |
| PROTAC B | ALK | SU-DHL-1 | ~10 | >90 | Not specified |
| PROTAC C | HDAC3 | HCT116 | 440 | 77 | No |
This table provides examples of DC50 and Dmax values from different studies, highlighting the variability in potency and the presence or absence of a hook effect for different PROTACs.[6][7][8]
Experimental Protocols
Protocol 1: Quantitative Western Blot for Dose-Response Analysis
This protocol allows for the visualization and quantification of target protein degradation in response to treatment with a this compound PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm the formation of the Target Protein-PROTAC-CRBN ternary complex.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC at the desired concentration or a vehicle control for 4-6 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads using Laemmli buffer and analyze the presence of the target protein, CRBN, and other components of the E3 ligase complex by Western Blot.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay provides a quantitative method to monitor the induced protein-protein interaction in living cells in real-time.
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the PROTAC dilutions to the transfected cells and incubate.
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Signal Measurement: Measure the donor and acceptor emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
Mandatory Visualizations
Caption: Signaling pathway of a this compound PROTAC.
Caption: Experimental workflow for identifying and mitigating the hook effect.
Caption: Logical relationships contributing to the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on identifying, understanding, and mitigating the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety (or its analogs like pomalidomide (B1683931) and lenalidomide). This part of the PROTAC recruits the E3 ligase Cereblon (CRBN). In addition to the intended target protein, this complex can also recruit and induce the degradation of endogenous proteins known as "neosubstrates." The most well-characterized neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1] The degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][2]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of the productive ternary complex (Target-PROTAC-E3 ligase) is outcompeted by the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase).[1] This excess of binary complexes can lead to a decrease in on-target degradation efficiency. It is also hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects.[1]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: Several strategies can be employed to minimize off-target effects:
-
Modification of the Thalidomide Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of thalidomide can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement. Modifications at the C5 position have shown promise in reducing the degradation of zinc finger proteins.[3]
-
Linker Optimization: The composition and length of the linker connecting the target-binding ligand and the E3 ligase ligand can influence the geometry of the ternary complex, thereby affecting both on- and off-target degradation.
-
Dose Optimization: Conducting careful dose-response studies is crucial to identify a concentration that maximizes on-target degradation while minimizing off-target effects and avoiding the hook effect.[1]
-
Alternative E3 Ligase Ligands: If off-target effects remain a significant issue, consider redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct set of endogenous substrates and off-target profiles.[1]
Q4: My modified PROTAC shows reduced on-target degradation. What should I do?
A4: Modifications aimed at reducing off-target effects can sometimes negatively impact on-target activity. Here are some troubleshooting steps:
-
Assess Ternary Complex Formation: Use a NanoBRET assay to directly measure the formation of the on-target ternary complex with your modified PROTAC compared to the original. This will help determine if the modification is hindering the necessary protein-protein interactions.[4][5][6]
-
Evaluate Cell Permeability: The physicochemical properties of the modified PROTAC may be altered, leading to reduced cell permeability. Assays to assess cell permeability can help identify if this is the issue.
-
Check Target Engagement: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that the modified PROTAC is still engaging the target protein within the cell.[7][8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed. | 1. The thalidomide moiety is effectively recruiting neosubstrates to CRBN. 2. The PROTAC concentration is too high. 3. The cell line used has high expression levels of the off-target proteins. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Modify the thalidomide scaffold to reduce neosubstrate binding. 3. If possible, use a different E3 ligase ligand (e.g., for VHL). |
| Modified PROTAC shows reduced on-target degradation. | 1. The modification negatively impacts the formation of the on-target ternary complex. 2. The modified PROTAC has reduced cell permeability. | 1. Use a NanoBRET assay to compare ternary complex formation between the original and modified PROTACs. 2. Assess cell permeability of the modified PROTAC. 3. Confirm on-target engagement using CETSA. |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide antibody selection. 2. Confirm antibody specificity with knockout/knockdown cell lines if available. |
| Observed cell toxicity. | 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent. | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration. 2. Lower the PROTAC concentration if possible. 3. Ensure the solvent concentration is not toxic to the cells. |
Quantitative Data Summary
The following tables provide representative quantitative data for on-target and off-target degradation by thalidomide-based PROTACs.
Table 1: On-Target Degradation Potency
| PROTAC | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [1] |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | > 95 | [10] |
| SHP2 Degrader 11 | SHP2 | HeLa | 6.02 | Not Specified | [11] |
Table 2: Off-Target Neosubstrate Degradation
| PROTAC | Off-Target | Cell Line | Treatment | Fold Change vs. Vehicle | Reference |
| Lenalidomide | IKZF1 | MM1S | 1 µM, 4h | Significant Decrease | [12] |
| Lenalidomide | IKZF3 | MM1S | 1 µM, 4h | Significant Decrease | [12] |
| Thalidomide | SALL4 | H9 hESC | 10 µM, 24h | Dose-dependent decrease | [13] |
| Pomalidomide | SALL4 | H9 hESC | 1 µM, 24h | Dose-dependent decrease | [13] |
Experimental Protocols
Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
Objective: To quantify the degradation of a target protein in response to varying concentrations of a PROTAC.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.[14]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.[10]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[14]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[14]
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, vortexing occasionally.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]
-
Global Proteomics for Off-Target Analysis (Tandem Mass Tag - TMT)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC₅₀) and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Digestion and TMT Labeling:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reverse-phase chromatography.[16]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a database search engine (e.g., Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control as potential off-targets.
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target-PROTAC-E3 Ligase) in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
-
Assay Setup:
-
Seed the transfected cells into a 384-well plate.[18]
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the BRET signal on a plate reader equipped for BRET measurements.[18]
-
-
Data Analysis:
-
Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by the PROTAC in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
Pre-incubate at 37°C for a defined period (e.g., 2 hours).[7]
-
-
Heat Challenge:
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or an AlphaScreen® assay.[7]
-
-
Data Analysis:
-
The binding of the PROTAC can stabilize the target protein, leading to a higher melting temperature.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Mandatory Visualizations
Caption: PROTAC mechanism for on-target and off-target degradation.
Caption: Workflow for investigating off-target effects of PROTACs.
Caption: Off-target signaling consequences of neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. selvita.com [selvita.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 17. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Technical Support Center: Strategies to Improve Ternary Complex Formation with Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of ternary complexes with thalidomide-based PROTACs, such as those synthesized using Thalidomide-Pip-N-boc.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a thalidomide-based PROTAC?
A1: Thalidomide-based PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest or POI) to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, while a separate ligand on the PROTAC binds to the POI.[3][4] This binding facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI by the E3 ligase.[1][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further degradation cycles.[1]
Q2: What is the significance of the linker in a thalidomide-based PROTAC, such as the one in this compound?
A2: The linker connecting the thalidomide moiety and the POI-binding ligand plays a critical role in the stability and geometry of the ternary complex.[5][6] Its length, composition, and attachment points can significantly influence the cooperativity of the complex.[3] An optimal linker facilitates a productive orientation of the POI and CRBN, which is essential for efficient ubiquitination.[3] Linkers that are too short may cause steric hindrance, while linkers that are too long may not effectively bring the two proteins into proximity.[3][6]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding affinity of the second protein (e.g., CRBN).[7][8] Positive cooperativity, where the formation of a binary complex (e.g., PROTAC-POI) enhances the affinity for the second protein, is a key driver for the formation of a stable ternary complex and potent protein degradation.[7][8] Enhanced cooperativity can also help to mitigate the "hook effect".[7]
Troubleshooting Guide
Issue 1: No or low target protein degradation observed.
| Potential Cause | Troubleshooting Strategy | Recommended Action/Assay |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bridge the target protein and CRBN. | - Optimize PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration for degradation and to rule out the "hook effect".[5] - Modify Linker: Synthesize and test analogs with different linker lengths and compositions to improve cooperativity and complex stability.[5] |
| Low Protein Expression | Insufficient levels of the target protein or CRBN in the cell model. | - Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN.[5] |
| Poor Cellular Uptake or Stability | The PROTAC may not be cell-permeable or could be rapidly metabolized. | - Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement in live cells.[5] - Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates.[5] |
Issue 2: "Hook Effect" observed in dose-response curves.
The "hook effect" is a phenomenon where the degradation signal decreases at high PROTAC concentrations.[5][9] This occurs because an excess of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex.[5][7]
| Mitigation Strategy | Experimental Approach |
| PROTAC Titration | Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[5][9] |
| Adjust Protein Concentrations | In biochemical assays, optimizing the concentrations of the target protein and E3 ligase can shift the hook effect to higher PROTAC concentrations.[9] |
| Enhance Cooperativity | Design PROTACs with higher positive cooperativity to stabilize the ternary complex over the binary complexes.[7][9] |
Issue 3: Inconsistent results between biochemical and cellular assays.
| Potential Cause | Troubleshooting Strategy |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment.[5] |
| Validate with Orthogonal Assays | Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, CETSA) assays to confirm ternary complex formation and degradation.[5] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 4-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[4][5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[5]
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be used to quantify the formation and stability of the ternary complex.[10]
| Assay | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity (α).[7][11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[12][13] |
| AlphaLISA / TR-FRET | Proximity-based assays that generate a signal when tagged proteins are brought close together by the PROTAC. | Relative ternary complex formation, potency (EC50).[14][15] |
| NanoBRET™ | A live-cell proximity-based assay measuring bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or protein. | Ternary complex formation and stability in live cells.[16][17][18] |
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC characterization.
Caption: Troubleshooting logic for improving ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. tandfonline.com [tandfonline.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 17. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of PROTACs Derived from Thalidomide-Pip-N-boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Proteolysis Targeting Chimeras (PROTACs) synthesized from Thalidomide-Pip-N-boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
A1: this compound is a chemical building block used in the synthesis of PROTACs. It consists of the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperidine (B6355638) linker with a Boc (tert-butyloxycarbonyl) protecting group.[1][2] Researchers typically deprotect the Boc group to reveal a reactive amine, which is then conjugated to a ligand that targets a specific protein of interest (POI), thus forming the final PROTAC.
Q2: What are the primary stability concerns for PROTACs derived from thalidomide?
A2: The main stability issues arise from the thalidomide scaffold itself. These include:
-
Hydrolysis: The phthalimide (B116566) and glutarimide (B196013) rings of thalidomide are susceptible to hydrolysis under physiological or aqueous conditions, which can lead to inactivation of the PROTAC.[3][4]
-
Epimerization: The chiral center on the glutarimide ring of thalidomide can undergo racemization (chiral inversion) in basic solutions or in the presence of serum albumin.[5][6] This can be problematic as the two enantiomers of thalidomide have different biological activities and binding affinities to CRBN.[]
-
Metabolic Instability: PROTACs, being large molecules, can be susceptible to metabolism by enzymes like cytochrome P450s, primarily in the liver. This can lead to rapid clearance and reduced in vivo efficacy.[8][9]
Q3: How does the piperidine linker in this compound affect PROTAC stability and properties?
A3: The piperidine ring in the linker can have several effects:
-
Increased Rigidity: Compared to flexible linkers like PEG chains, piperidine introduces rigidity, which can help in pre-organizing the PROTAC into a conformation favorable for forming a stable ternary complex (POI-PROTAC-CRBN).[8][]
-
Improved Metabolic Stability: The cyclic nature of piperidine can make the linker less susceptible to enzymatic degradation compared to linear alkyl chains.[]
-
Enhanced Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC.[11][12]
Q4: Can the point of attachment of the linker to the thalidomide moiety affect stability?
A4: Yes, the position where the linker is attached to the thalidomide scaffold significantly impacts the stability and degradation efficiency of the resulting PROTAC. Different attachment points on the phthalimide ring (e.g., C4 vs. C5) can alter the susceptibility to hydrolysis and the overall conformation of the molecule.[13][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Rapid degradation of PROTAC in in vitro assays (e.g., cell culture media). | Chemical Instability (Hydrolysis): The glutarimide or phthalimide ring of the thalidomide moiety is hydrolyzing in the aqueous environment of the assay buffer.[3] | 1. Optimize Buffer Conditions: Adjust the pH of the buffer to a range where thalidomide is more stable (avoiding strongly basic conditions).2. Modify the Thalidomide Scaffold: Consider using thalidomide analogs like lenalidomide (B1683929) or pomalidomide, which can exhibit improved stability.[15]3. Shorten Experiment Duration: If possible, reduce the incubation time of the assay to minimize degradation. |
| Poor in vivo efficacy despite good in vitro potency. | Metabolic Instability: The PROTAC is being rapidly metabolized, likely by cytochrome P450 enzymes in the liver.[8] | 1. Conduct In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots on the PROTAC molecule.[16]2. Modify the Linker: Incorporate more metabolically stable moieties into the linker, such as cyclic structures (like the existing piperidine) or fluorinated alkyl chains.[]3. Formulation Strategies: Utilize drug delivery systems like lipid-based nanoparticles or amorphous solid dispersions to protect the PROTAC from first-pass metabolism.[17] |
| Inconsistent results or loss of activity upon storage. | Epimerization: The chiral center of the thalidomide is racemizing, leading to a mixture of enantiomers with different activities.[5] | 1. Storage Conditions: Store the PROTAC stock solutions at low temperatures (-20°C or -80°C) and in aprotic solvents (e.g., DMSO). Avoid prolonged storage in aqueous buffers.2. Chiral Analysis: Use chiral chromatography to assess the enantiomeric purity of the PROTAC over time.3. Consider Achiral Analogs: For future designs, explore thalidomide analogs that lack the chiral center.[] |
| Low cellular permeability and poor target engagement. | Poor Physicochemical Properties: The PROTAC may have low solubility or be too large and polar to efficiently cross cell membranes. | 1. Optimize Linker Properties: Modify the linker to balance hydrophilicity and lipophilicity. While the piperidine can aid solubility, the overall properties of the PROTAC, including the POI ligand, must be considered.[11]2. Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved inside the cell to release the active PROTAC. |
Quantitative Data Summary
Table 1: Impact of Linker Attachment Point on Thalidomide-Based PROTAC Stability
| Linker Attachment Position on Phthalimide Ring | In Vitro Plasma Half-life (t½, hours) | Reference |
| C4 | ~24 | [13] |
| C5 | ~48 | [13] |
Table 2: Degradation Efficiency of BRD4-Targeting PROTACs with Different E3 Ligase Ligands
| E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide | PEG | ~10-30 | >90 | [18] |
| Lenalidomide | Not specified | pM range | >90 | [15] |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., verapamil)
-
Negative control (compound with known metabolic stability, e.g., warfarin)
-
Acetonitrile (B52724) (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC, positive control, and negative control in DMSO (e.g., 10 mM).
-
On the day of the experiment, thaw the HLM at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC (final concentration typically 1 µM) to the HLM suspension and pre-incubate for another 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining PROTAC at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in blood plasma.
Materials:
-
Test PROTAC
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ice-cold, with internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Spike the test PROTAC into the pre-warmed plasma at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma sample.
-
Quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples vigorously and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point compared to the 0-minute time point.
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
Visualizations
Caption: Mechanism of action for a thalidomide-derived PROTAC.
Caption: Experimental workflow for assessing PROTAC stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Thalidomide-Pip-N-boc based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Thalidomide-Pip-N-boc based PROTACs.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound based PROTAC.
Question: I am observing a low yield of my final PROTAC after purification. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of your PROTAC post-purification can stem from several factors, often related to the inherent physicochemical properties of these large molecules.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Solvent Screening: Assess the solubility of your crude PROTAC in various organic solvents (e.g., Dichloromethane (B109758) (DCM), Methanol (MeOH), Acetonitrile (B52724) (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)). Use a small amount of material for these tests. 2. Co-solvent System: For chromatography, consider using a co-solvent system. For instance, in reversed-phase HPLC, a small amount of a stronger, more solubilizing solvent in your mobile phase might improve recovery. 3. Temperature Modification: In some cases, performing the purification at a slightly elevated temperature (e.g., 40°C) can improve solubility and recovery. However, be cautious about the thermal stability of your PROTAC. |
| Aggregation | 1. Lower Concentration: Dilute your sample before loading it onto the chromatography column. High concentrations can promote aggregation. 2. Additive Inclusion: Include additives in your mobile phase that can disrupt aggregation. Options include organic modifiers or, in some cases, a low concentration of a non-ionic detergent (use with caution as it can complicate final product work-up). |
| Adsorption to Labware | 1. Use of Low-Binding Labware: PROTACs can be "sticky" and adsorb to glass or plastic surfaces. Utilize low-protein-binding tubes and plates for sample handling and fraction collection. 2. Pre-treatment of Labware: Silanizing glassware can reduce non-specific binding. |
| Suboptimal Chromatographic Conditions | 1. Method Optimization: Systematically optimize your chromatography method. This includes the choice of stationary phase (column), mobile phase composition, gradient slope, and flow rate. 2. Alternative Chromatography: If reversed-phase HPLC is failing, consider alternative methods such as normal-phase chromatography or size-exclusion chromatography, depending on the properties of your PROTAC. |
Question: My N-Boc protecting group is being cleaved during reversed-phase HPLC purification using a mobile phase containing Trifluoroacetic acid (TFA). How can I prevent this?
Answer:
The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, and TFA, a common mobile phase modifier in reversed-phase HPLC, can readily cause its removal.
Strategies to Prevent N-Boc Cleavage:
| Strategy | Detailed Protocol/Recommendation |
| Use a Milder Acidic Modifier | 1. Formic Acid: Replace TFA with formic acid (0.1%). Formic acid is less acidic than TFA and often provides sufficient peak shape for purification without cleaving the Boc group. 2. Acetic Acid: Acetic acid (0.1-1%) is another alternative, although it may result in broader peaks compared to TFA or formic acid. |
| Use a Neutral or Basic Mobile Phase | 1. Ammonium (B1175870) Bicarbonate/Formate (B1220265): A mobile phase buffered with ammonium bicarbonate or ammonium formate (e.g., 10 mM, pH 7-8) can be effective. Ensure your column is stable under these conditions (hybrid-silica or polymer-based columns are recommended). 2. Ammonia/Ammonium Hydroxide (B78521): For basic conditions, a low concentration of ammonium hydroxide can be used to adjust the pH. |
| Minimize Contact Time with Acid | 1. Rapid Work-up: If you must use TFA, work quickly. Neutralize the collected fractions immediately with a suitable base (e.g., a dilute solution of ammonium hydroxide or triethylamine (B128534) in methanol). 2. Lyophilization: Instead of rotary evaporation which can concentrate the acid, consider immediately freezing and lyophilizing the fractions to remove the acidic mobile phase. |
| Alternative Purification Technique | 1. Normal-Phase Chromatography: If your PROTAC is sufficiently soluble in non-polar organic solvents, normal-phase chromatography on a silica (B1680970) or diol column is an excellent alternative that avoids acidic conditions. A common mobile phase system is a gradient of ethyl acetate (B1210297) in hexanes or heptane. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound based PROTACs so difficult to purify?
A1: The purification challenges arise from their unique molecular structure. These PROTACs are large molecules, often with molecular weights exceeding 800 g/mol . This size, combined with the lipophilic nature of the thalidomide (B1683933) and other aromatic moieties, contributes to poor aqueous solubility. The flexible piperidine-containing linker can also lead to conformational complexities and potential for aggregation. Furthermore, the presence of the acid-sensitive N-Boc protecting group adds another layer of difficulty to standard purification protocols.
Q2: What is the recommended starting point for developing a purification method for a new this compound based PROTAC?
A2: A good starting point is reversed-phase HPLC with a C18 column. Begin with a broad gradient of acetonitrile in water with 0.1% formic acid as the mobile phase modifier. Monitor the separation at a wavelength where your compound has good absorbance (e.g., 254 nm or 280 nm). Based on the initial results, you can optimize the gradient, flow rate, and even the stationary phase (e.g., a phenyl-hexyl column may offer different selectivity).
Q3: How can I assess the purity of my final PROTAC product?
A3: Purity should be assessed using multiple analytical techniques. The most common and powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS will confirm the molecular weight of your compound and provide a purity profile based on UV absorbance at one or more wavelengths.
-
¹H and ¹³C NMR will confirm the chemical structure of your PROTAC and can reveal the presence of impurities that may not be easily detected by LC-MS.
Q4: I am observing a "smear" or very broad peaks during chromatography instead of a sharp peak for my PROTAC. What could be the cause?
A4: This is often indicative of aggregation or poor solubility on the column. To address this, you can try:
-
Lowering the concentration of the sample being injected.
-
Adding a small amount of a stronger organic solvent (like isopropanol (B130326) or THF) to your sample diluent.
-
Increasing the column temperature.
-
Optimizing the mobile phase, for instance by increasing the organic content at the start of your gradient.
Quantitative Data
The following table presents illustrative purification data for a generic this compound based PROTAC, based on typical outcomes for structurally similar molecules. Actual results may vary depending on the specific target ligand and reaction conditions.
| Purification Method | Stationary Phase | Mobile Phase | Typical Yield (%) | Typical Purity (%) |
| Reversed-Phase HPLC | C18, 5 µm | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | 30 - 60 | >95 |
| Normal-Phase Chromatography | Silica Gel, 5 µm | A: Hexanes/Heptane B: Ethyl Acetate | 40 - 70 | >98 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a this compound based PROTAC
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of ACN/water). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
Chromatography System:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Gradient Elution:
-
Start with a gradient of 30-100% Mobile Phase B over 20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate the column.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure (rotary evaporation).
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
-
Purity Analysis: Analyze the final product by analytical LC-MS and NMR.
Protocol 2: General Normal-Phase Chromatography Purification of a this compound based PROTAC
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase mixture).
-
Chromatography System:
-
Column: Silica gel column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Hexanes or Heptane.
-
Mobile Phase B: Ethyl Acetate.
-
Flow Rate: 10-20 mL/min for flash chromatography.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the product. A typical gradient might be from 0% to 50% B over 30 minutes.
-
-
Fraction Collection: Collect fractions based on UV absorbance.
-
Post-Purification Work-up:
-
Combine fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the final product.
-
-
Purity Analysis: Confirm the purity and identity of the final product by analytical LC-MS and NMR.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound based PROTACs.
Caption: A decision tree for troubleshooting common purification issues with this compound based PROTACs.
Optimizing reaction conditions for coupling Thalidomide-Pip-N-boc
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of Thalidomide-piperidine-NH₂ with N-Boc protected amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction yield low?
A1: Low yields in this amide coupling are common and can be attributed to several factors:
-
Steric Hindrance: The secondary amine on the piperidine (B6355638) ring of the thalidomide (B1683933) derivative can be sterically hindered, slowing down the nucleophilic attack on the activated carboxylic acid.[1][2]
-
Sub-optimal Coupling Reagents: Not all coupling reagents are effective for hindered amines. Standard carbodiimide (B86325) reagents like EDC may be insufficient without the proper additives.[3][4]
-
Inadequate Activation: The carboxylic acid of the N-Boc amino acid may not be fully activated before the addition of the amine, leading to unreacted starting material.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role. For instance, reactions with hindered substrates may require elevated temperatures to proceed.[1][5]
-
Base Selection: The choice and amount of base (e.g., DIPEA, Et₃N) are crucial for activating the coupling reagent and neutralizing acid byproducts without causing side reactions like racemization.
Q2: What are the recommended coupling reagents for this type of sterically hindered reaction?
A2: For challenging couplings involving sterically hindered amines, more powerful activating reagents are recommended. Uronium/aminium-based reagents are often superior to carbodiimides alone.[6][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly effective reagent known for fast reaction times and reduced racemization, especially when coupling hindered amino acids.[6][8] It forms highly reactive OAt-esters.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent, though HATU is often preferred for more challenging couplings due to its slightly higher reactivity.[8]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A newer generation coupling reagent that shows high efficiency, often requiring only one equivalent of base, and has a better safety profile than benzotriazole-based reagents.[9]
-
EDC/HOBt with DMAP: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone may be weak, its combination with HOBt (Hydroxybenzotriazole) and a catalytic amount of DMAP (4-Dimethylaminopyridine) can be effective for moderately difficult couplings.[3] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[3]
Q3: How can I minimize side reactions, such as racemization of my amino acid?
A3: Racemization can occur at the alpha-carbon of the N-Boc amino acid during activation. To minimize this:
-
Use Additives: The addition of HOBt or its more reactive analogue, HOAt (1-Hydroxy-7-azabenzotriazole), is standard practice to suppress racemization when using carbodiimide coupling reagents.[8]
-
Choose the Right Reagent: Reagents like HATU are specifically designed to reduce racemization compared to older methods.[8]
-
Control the Base: Use a non-nucleophilic, sterically hindered base like DIPEA (Diisopropylethylamine) instead of triethylamine (B128534). Avoid using excess base, as it can promote racemization.
-
Temperature Control: Perform the carboxylic acid activation at a low temperature (e.g., 0 °C) before adding the amine.
Q4: What are the best practices for purifying the final Thalidomide-Pip-N-Boc product?
A4: The final product is often a polar molecule, which can present purification challenges.[10]
-
Reverse-Phase Chromatography (RPC): This is a common method for purifying polar compounds. If the compound is not retained well, consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that do not retain on reverse-phase columns. It uses a polar stationary phase (like silica (B1680970) or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[10][13]
-
Normal-Phase Chromatography: While less common for such polar products, normal-phase chromatography on silica gel can be effective. A polar solvent system, potentially with additives like ammonia (B1221849) or triethylamine to prevent streaking of the basic piperidine nitrogen, may be required.[14]
Data Presentation: Comparison of Common Coupling Reagents
The table below summarizes key parameters for coupling reagents suitable for hindered amide bond formation.
| Coupling Reagent | Class | Typical Equivalents (Reagent:Acid:Base) | Common Additive | Activation Time | Key Advantages |
| EDC | Carbodiimide | 1.1 : 1 : 2-3 | HOBt (1.1 eq) | 15-30 min | Water-soluble byproducts, easy workup.[8] |
| HATU | Uronium/Aminium | 1.1 : 1 : 2-3 | None needed | < 10 min | High reactivity, low racemization, good for hindered couplings.[6][7] |
| HBTU | Uronium/Aminium | 1.1 : 1 : 2-3 | None needed | 10-20 min | Very efficient, widely used.[6] |
| COMU | Uronium | 1.1 : 1 : 1-2 | None needed | < 10 min | High reactivity, improved safety profile, requires less base.[9] |
| PyBOP | Phosphonium | 1.1 : 1 : 2-3 | None needed | 15-30 min | Avoids guanidinylation side reaction, good for sensitive substrates.[7] |
Experimental Protocols
General Protocol for HATU-Mediated Coupling
This protocol provides a representative method for the coupling of Thalidomide-Pip-NH₂ with an N-Boc-amino acid.
Materials:
-
N-Boc-amino acid (1.0 eq)
-
Thalidomide-Pip-NH₂ (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Dissolve the N-Boc-amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 - 3.0 eq) to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of Thalidomide-Pip-NH₂ (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]
Mandatory Visualizations
Caption: Troubleshooting workflow for optimizing the amide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. analab.com.tw [analab.com.tw]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-Pip-N-boc based PROTACs: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of Cereblon (CRBN), an E3 ubiquitin ligase, by Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-Pip-N-boc linker. Effective target degradation by a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Therefore, rigorous validation of CRBN engagement is a critical step in the development of this class of therapeutics.[2][3]
This guide outlines key experimental protocols, presents comparative data for thalidomide-based ligands and their alternatives, and visualizes complex biological processes and experimental workflows to aid in the rational design and evaluation of CRBN-recruiting PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules that function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase complex.[4] One end of the PROTAC binds to the POI, while the thalidomide (B1683933) moiety binds to CRBN.[] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
Quantitative Comparison of CRBN Ligand Performance
The choice of the CRBN ligand and the linker connecting it to the target-binding moiety significantly influences the efficacy of a PROTAC.[2] While specific quantitative binding data for PROTACs containing the this compound linker is not extensively available in the public domain, data for the parent molecule, thalidomide, and its more potent analogs, lenalidomide (B1683929) and pomalidomide, provide valuable benchmarks.[8][9][10] Newer, alternative CRBN ligands are also being developed to improve upon the characteristics of thalidomide-based moieties.[]
| Ligand/PROTAC Moiety | Assay Type | Target/System | IC50 / Kd | Key Observations | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN | ~250 nM (Kd) | Serves as a foundational benchmark for CRBN binding. | [8] |
| Lenalidomide | ITC | Recombinant CRBN | ~178 nM (Kd) | Demonstrates slightly higher affinity for CRBN compared to thalidomide. | [8] |
| Pomalidomide | ITC | Recombinant CRBN | ~157 nM (Kd) | Exhibits the highest affinity among the three common immunomodulatory drugs (IMiDs). | [8] |
| Phenyl Dihydrouracil Derivatives | Various | CRBN | Variable | Emerging class of achiral CRBN ligands with potentially improved drug-like properties. | [] |
| This compound based PROTACs | Predicted | CRBN | Variable | Binding affinity is dependent on the target protein and linker configuration. The piperidine-N-Boc linker may influence ternary complex stability. | N/A |
Experimental Protocols for Validating CRBN Engagement
A multi-faceted approach employing both biochemical and cellular assays is recommended to robustly validate CRBN engagement.
Biochemical Assays
These assays utilize purified proteins to quantify the direct binding interaction between the PROTAC and CRBN.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled thalidomide analog (tracer) is displaced by the unlabeled PROTAC, leading to a decrease in polarization.[3][11]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound based PROTAC in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a solution of purified recombinant human CRBN protein at a fixed concentration.
-
Prepare a solution of a fluorescently labeled thalidomide tracer at a fixed concentration.
-
-
Assay Setup (384-well plate):
-
Add the CRBN protein solution to each well.
-
Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the respective wells.
-
Add the fluorescent tracer to all wells.
-
Include controls: "No CRBN" (tracer only) and "No Competitor" (CRBN and tracer).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Principle: This bead-based assay measures the formation of a ternary complex. Donor and acceptor beads are brought into proximity when the PROTAC bridges the tagged target protein and the tagged CRBN, generating a chemiluminescent signal.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare solutions of tagged (e.g., GST-tagged POI, FLAG-tagged CRBN) proteins.
-
Prepare a serial dilution of the this compound based PROTAC.
-
Prepare a suspension of AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-FLAG) and streptavidin-coated donor beads to bind a biotinylated antibody against the other tag (e.g., anti-GST).
-
-
Assay Setup (384-well plate):
-
Add the tagged POI and tagged CRBN to each well.
-
Add the serially diluted PROTAC or vehicle control.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition: Add the acceptor and donor bead suspensions.
-
Incubation: Incubate in the dark at room temperature (e.g., for 60 minutes).
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where high concentrations of the PROTAC favor binary complex formation and reduce the ternary complex signal.
Cellular Assays
These assays validate CRBN engagement within a more physiologically relevant intact cell environment.
Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged CRBN in live cells. Binding of the PROTAC to NanoLuc®-CRBN competes with the tracer, reducing the BRET signal.[14][15][16]
Detailed Protocol:
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare a serial dilution of the this compound based PROTAC.
-
Add the PROTAC dilutions to the cells.
-
Add a fluorescent CRBN tracer at a fixed concentration to all wells.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. promega.com [promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [france.promega.com]
- 17. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.jp]
A Researcher's Guide to Confirming Protein Degradation by Thalidomide-Pip-N-boc PROTACs via Western Blot
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming protein degradation induced by Thalidomide-Pip-N-boc Proteolysis Targeting Chimeras (PROTACs) using the western blot technique. This guide includes detailed experimental protocols, data presentation tables, and illustrative diagrams to ensure robust and reproducible results.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering the potential to address previously "undruggable" targets. Thalidomide and its derivatives are frequently employed as E3 ligase ligands in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a protein of interest (POI).[1][2][3] The this compound moiety serves as a building block for synthesizing such PROTACs.[4] Western blotting is a fundamental technique to quantify the efficacy of these PROTACs by measuring the reduction in the levels of the target protein.[5][6]
Comparative Analysis of Protein Degradation
The primary quantitative metrics for assessing PROTAC efficacy are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[5] These values are determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels by western blot.
Quantitative Data Summary
The following tables illustrate how to present quantitative data from a western blot experiment designed to assess the efficacy of a hypothetical this compound based PROTAC targeting a specific protein of interest (POI).
Table 1: Dose-Dependent Degradation of POI by a this compound PROTAC
| PROTAC Concentration (nM) | Target POI Level (Normalized to Loading Control) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.12 | 88% |
| 1000 | 0.13 | 87% |
Table 2: Time-Course of POI Degradation by a this compound PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Target POI Level (Normalized to Loading Control) | % Degradation vs. Vehicle (at 0 hours) |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.30 | 70% |
| 16 | 0.18 | 82% |
| 24 | 0.16 | 84% |
Experimental Protocols
A detailed and consistent protocol is crucial for obtaining reliable and reproducible results.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[7]
-
PROTAC Preparation: Prepare a stock solution of the this compound PROTAC in a suitable solvent, such as DMSO.[7]
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5] Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.[5]
Cell Lysis and Protein Quantification
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.[5][8]
-
Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.[5]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[5] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[9]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.[9][10]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.[5][7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5][9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5] Also, probe a separate membrane or the same membrane (if stripped and re-probed or using a multiplex imaging system) with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).[9][11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again as in step 6. Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.[6][7]
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[5][12] Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
Visualizing the Process and Pathway
Diagrams can aid in understanding the experimental workflow and the underlying biological mechanism.
Caption: Mechanism of Thalidomide-based PROTAC-induced protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Detect Target Proteins by Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 11. origene.com [origene.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
Navigating Target Engagement: A Comparative Guide to CETSA for Thalidomide-Pip-N-boc PROTACs
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the validation of novel therapeutics. This is particularly true for Proteolysis Targeting Chimeras (PROTACs), which function by inducing the degradation of a target protein. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other target engagement methodologies for a specific class of PROTACs: those synthesized using the Thalidomide-Pip-N-boc E3 ligase ligand-linker conjugate.
Thalidomide and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By linking a thalidomide-based moiety to a ligand for a protein of interest (POI), the resulting PROTAC can induce the ubiquitination and subsequent degradation of the POI. A prime example of such a PROTAC is LLC0424, which utilizes a thalidomide-piperidine-N-Boc linker to recruit CRBN and targets the nuclear receptor-binding SET domain-containing protein 2 (NSD2) for degradation.[1][2]
This guide will delve into the application of CETSA for determining the target engagement of such PROTACs, presenting its principles, a detailed experimental protocol, and a comparative analysis with alternative assays.
The Principle of CETSA: A Shift in Stability Reveals Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within a cellular environment.[3] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[3] When a PROTAC binds to its target protein, the resulting protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.
By subjecting cell lysates or intact cells to a temperature gradient and subsequently quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the PROTAC indicates direct binding and target engagement.[3] This method is label-free and can be performed in physiologically relevant settings, making it a valuable tool in drug discovery.[3][4]
Visualizing the PROTAC Mechanism and CETSA Workflow
To understand the context of CETSA in PROTAC research, it is essential to visualize the underlying biological pathway and the experimental workflow.
References
The Influence of Linker Length on the Efficacy of Thalidomide-Pip-N-boc PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of potent and selective protein degraders. A key determinant of a PROTAC's efficacy is the length of the linker connecting the target protein-binding ligand and the E3 ligase recruiter. This guide provides a comparative analysis of the impact of different linker lengths on the efficacy of Thalidomide-Pip-N-boc PROTACs, which utilize a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase. By presenting experimental data and detailed protocols, this document aims to provide a framework for the rational design and evaluation of these targeted protein degraders.
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] The linker's length and composition are crucial for the stability and productive conformation of this ternary complex.[3] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while an excessively long linker may lead to an unstable ternary complex with reduced degradation efficiency. Therefore, a systematic evaluation of different linker lengths is essential to identify the optimal configuration for maximal degradation.[4][5]
Comparative Efficacy of this compound PROTACs with Varying Linker Lengths
The degradation potency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following table summarizes hypothetical, yet representative, data for a series of this compound PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, targeting a hypothetical protein of interest (POI). This data illustrates the common trend where optimal degradation is observed at an intermediate linker length.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| PROTAC-1 | PEG2 | 8 | 500 | 65 | Shorter linker may result in steric hindrance, leading to reduced efficacy. |
| PROTAC-2 | PEG4 | 14 | 50 | 95 | An intermediate linker length often facilitates optimal ternary complex formation and potent degradation. |
| PROTAC-3 | PEG6 | 20 | 150 | 80 | Longer linkers can sometimes decrease the stability of the ternary complex, reducing degradation potency. |
| PROTAC-4 | PEG8 | 26 | 300 | 70 | A further increase in linker length can lead to a continued decrease in efficacy. |
Disclaimer: The data presented in this table is illustrative and intended to represent typical trends observed in PROTAC linker optimization studies. Actual results will vary depending on the specific target protein, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Binding Assays for Thalidomide-Pip-N-boc and Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro binding assays applicable to the interaction between thalidomide (B1683933) derivatives, such as Thalidomide-Pip-N-boc, and the Cereblon (CRBN) E3 ubiquitin ligase. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and provides comparative data from well-characterized thalidomide analogs—thalidomide, lenalidomide, and pomalidomide—to serve as a robust reference for assay selection and development.
Cereblon (CRBN) has been identified as a primary target of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs).[1][2] The binding of these small molecules to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, modulates the substrate specificity of the ligase.[3][4] This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins, a mechanism that is foundational to the therapeutic effects of these drugs and the development of Proteolysis Targeting Chimeras (PROTACs).[1][3] this compound is a chemical moiety often utilized in the synthesis of PROTACs, serving as the CRBN-binding element.[5]
Quantitative Binding Affinity Data of Thalidomide Analogs to CRBN
The binding affinities of thalidomide and its key derivatives to CRBN have been determined using various biophysical assays. The following table summarizes reported binding constants, which can serve as a benchmark for evaluating new thalidomide-based ligands like this compound. It is important to note that affinity values can vary based on the specific assay conditions and the protein construct used.
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Lenalidomide | ~178 - 640 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-thalidomide | Competitive Elution Assay | [7][8] |
Signaling Pathway and Mechanism of Action
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of specific target proteins. The following diagram illustrates this signaling pathway.
Caption: CRBN E3 ligase pathway with a thalidomide derivative inducing neosubstrate degradation.
Experimental Protocols for In Vitro Binding Assays
Several robust biophysical and biochemical methods are available to quantify the binding of thalidomide derivatives to CRBN. The choice of assay depends on factors such as the required throughput, the type of data needed (e.g., equilibrium binding, kinetics, or thermodynamics), and the availability of reagents and instrumentation.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled thalidomide analog (tracer).[9][10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its rotation slows, leading to an increase in polarization. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in fluorescence polarization.[11]
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein (often as a complex with DDB1 for enhanced stability) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide) in DMSO.[9]
-
Prepare a serial dilution of the test compound (this compound) in DMSO, followed by dilution in the assay buffer.
-
-
Assay Setup:
-
In a black, low-binding microplate (e.g., 384-well), add the CRBN protein solution.
-
Add the serially diluted test compound. Include controls for no competitor (CRBN + tracer) and no CRBN (tracer only).[11]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the test compound to bind to CRBN.
-
Add the fluorescent tracer to all wells.
-
Incubate for an additional period (e.g., 1-2 hours) to allow the binding to reach equilibrium.[11]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.[10]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (the thalidomide derivative) to a ligand (CRBN) immobilized on a sensor chip in real-time.[3][12] Binding causes a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).[12]
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
Detailed Protocol:
-
Immobilization:
-
Immobilize recombinant CRBN protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) according to the manufacturer's instructions.[3] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the test compound solutions at various concentrations over the sensor and reference flow cells at a constant flow rate. This is the association phase.[12]
-
Switch back to the running buffer to flow over the chip. This is the dissociation phase.[12]
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte from the CRBN surface before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kon and koff, and calculate the Kd.[12]
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[12] Small aliquots of a ligand (thalidomide derivative) are injected into a sample cell containing the protein (CRBN). The resulting heat change is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[6]
Experimental Workflow:
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potential novel CRBN modulators by virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Cellular Toxicity of PROTACs Synthesized with Thalidomide-Pip-N-boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a comparative assessment of the cellular toxicity of PROTACs synthesized using Thalidomide-Pip-N-boc, a common building block that incorporates a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Understanding the toxicological profile of these molecules is paramount for their development as safe and effective therapeutics.
Mechanism of Action and Inherent Toxicological Considerations
PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The thalidomide moiety within the this compound structure serves as the E3 ligase ligand, specifically binding to CRBN. This binding event initiates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex (CRL4-CRBN).[2][3][] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
While elegant, this mechanism presents several potential sources of cellular toxicity:
-
On-Target Toxicity: Prolonged or excessive degradation of the intended target protein can disrupt normal cellular functions, leading to adverse effects.
-
Off-Target Toxicity: The POI-binding ligand may have affinity for other proteins, leading to their unintended degradation.
-
Neosubstrate Degradation: A significant concern with thalidomide and its derivatives is their ability to induce the degradation of proteins not normally targeted by the CRBN E3 ligase, known as "neosubstrates".[2][5] The degradation of specific neosubstrates, such as SALL4 and p63, is linked to the infamous teratogenic effects of thalidomide.[2][5] Therefore, PROTACs utilizing a thalidomide-based recruiter must be rigorously screened for unintended degradation of developmental proteins.
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of inactive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[1][6] This can reduce efficacy and potentially lead to off-target effects from the binary complexes themselves.[6]
Comparative Analysis: CRBN vs. Other E3 Ligase Ligands
The choice of E3 ligase ligand is a critical determinant of a PROTAC's properties, including its toxicity profile. The most common alternative to CRBN ligands are those that recruit the von Hippel-Lindau (VHL) E3 ligase.
| Feature | Thalidomide-based Ligands (for CRBN) | VHL Ligands |
| Size & Properties | Generally smaller, often possessing better drug-like properties and cell permeability.[] | Typically larger and more polar, which can present challenges for cell permeability and oral bioavailability. |
| Key Toxicity Concern | Degradation of teratogenic neosubstrates (e.g., SALL4, p63).[2][5] | Different neosubstrate profile; potential for hypoxia-inducible factor (HIF-1α) pathway interference. |
| Ubiquitylation | Recruits the CRL4-CRBN E3 ligase complex.[2][] | Recruits the CRL2-VHL E3 ligase complex. |
| Developmental Stage | Extensively used in preclinical and clinical-stage PROTACs.[3][] | Also widely used, with several candidates in clinical trials. |
Experimental Protocols for Toxicity Assessment
A multi-assay approach is essential to comprehensively evaluate the cellular toxicity of a novel PROTAC. Below are detailed protocols for standard colorimetric and luminescence-based assays.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[8]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Replace the existing medium with 100 µL of the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[8]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][9]
-
Solubilization: Add 100 µL of solubilization solution to each well.[7]
-
Measurement: Incubate the plate overnight in the incubator or for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[7] Read the absorbance at 570 nm or 590 nm with a reference wavelength of >650 nm.[7]
-
Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.[8]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, serving as an indicator of cytotoxicity.[10][11][12]
Materials:
-
Cells cultured in a 96-well plate and treated with the PROTAC as described above.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls: Set up wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background: Culture medium only.
-
-
Collect Supernatant: After the treatment incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mix: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Measurement: Immediately measure the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Protocol 3: Apoptosis Assays (Annexin V & Caspase-Glo)
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents. These assays detect biochemical events that indicate the activation of apoptotic pathways.[13]
A. Real-Time Annexin (B1180172) V Assay (for early apoptosis): This assay detects the exposure of phosphatidylserine (B164497) (PS) on the outer surface of the cell membrane, an early hallmark of apoptosis.[13][14] Modern kits allow for real-time, continuous monitoring.[15][16]
Materials:
-
Cells seeded in a 96-well plate.
-
Real-Time Annexin V Apoptosis and Necrosis Assay Kit (e.g., from Promega).
-
Multimode plate reader capable of detecting luminescence and fluorescence.
Procedure:
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's protocol, which typically includes Annexin V-NanoBiT fusion proteins and a fluorescent DNA dye for necrosis detection.[16][17]
-
Treatment: Add the PROTAC and the prepared assay reagent to the cells simultaneously.
-
Measurement: Place the plate in a multimode reader set to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.
-
Analysis: Plot the luminescent and fluorescent signals over time to determine the kinetics of apoptosis and distinguish it from primary necrosis.[17]
B. Caspase-Glo 3/7 Assay (for effector caspase activation): This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[13]
Materials:
-
Cells cultured in a 96-well plate and treated with the PROTAC.
-
Caspase-Glo® 3/7 Assay Kit (Promega).
-
Luminometer.
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Higher luminescence values correlate with increased caspase-3/7 activity and apoptosis.
Data Presentation: Quantitative Comparison
The data generated from these assays should be compiled to compare the toxicity of a this compound-based PROTAC against relevant alternatives, such as a VHL-based PROTAC or a standard small molecule inhibitor.
Table 2: Representative Cellular Toxicity Data for PROTACs in a Cancer Cell Line (e.g., MDA-MB-231) after 72h Treatment
| Compound | Target | E3 Ligase Recruiter | IC₅₀ (nM) (MTT Assay) | Max. Cytotoxicity (%) (LDH Assay at 1µM) | Apoptosis Induction (Fold Change in Caspase 3/7 at 1µM) |
| PROTAC-Thal | BRD4 | CRBN (Thalidomide-based) | 15 | 65% | 8.5 |
| PROTAC-VHL | BRD4 | VHL | 25 | 58% | 7.2 |
| Small Molecule Inhibitor | BRD4 | N/A | 150 | 35% | 3.1 |
| Vehicle Control | N/A | N/A | >10,000 | 5% | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: General mechanism of a Thalidomide-based PROTAC.
Caption: Workflow for assessing the cellular toxicity of PROTACs.
Caption: Signaling pathway for CRBN-mediated protein degradation.
References
- 1. youtube.com [youtube.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Developmental Toxicity of PROTACs in Drug Development | ZeClinics [zeclinics.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 14. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays | Fisher Scientific [fishersci.ca]
- 16. RealTime Glo Annexin V Apoptosis Assay [promega.jp]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Thalidomide-Derived E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Performance in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This guide provides a detailed comparison of E3 ligase linkers derived from thalidomide, with a focus on structures incorporating piperidine, such as those synthesized from the building block Thalidomide-Pip-N-boc, against other common linker classes.
The choice of linker is far from trivial; its length, rigidity, and chemical composition profoundly influence a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][2] This comparison utilizes experimental data from studies on well-characterized targets like Bromodomain-containing protein 4 (BRD4) to provide a quantitative and objective analysis of linker performance.
Quantitative Performance of CRBN-Recruiting PROTACs with Varied Linkers
The following table summarizes the performance of various PROTACs that recruit the Cereblon (CRBN) E3 ligase to degrade the epigenetic reader protein BRD4. The data is compiled from multiple sources to illustrate the impact of linker composition and length on degradation potency (DC50) and efficacy (Dmax). While a direct study systematically comparing a this compound derived linker for BRD4 was not identified, the performance of PROTACs with piperidine-containing linkers for other targets provides valuable insights into the role of such rigid structures.
| PROTAC Name | E3 Ligase Ligand | Linker Type & Composition | Target Protein | DC50 | Dmax | Cell Line |
| ARV-825 | Pomalidomide | PEG/Alkyl | BRD4 | <1 nM | >95% | Burkitt's Lymphoma |
| dBET1 | Thalidomide | PEG | BRD4 | ~8 nM | >98% | MV4;11 |
| Compound with Piperidine Linker (Conceptual) | Thalidomide | Piperidine-based (Rigid) | BRD4 | Potency can be high, but is highly target-dependent | Often >90% | Varies |
| ZZ4 (CDK12 Degrader) | Phenylglutarimide | 4-aminopiperidine | CDK12 | 40 nM | >90% | Jurkat |
| PROTAC with short PEG linker (e.g., 2 PEG units) | Thalidomide | PEG | BRD4 | >5 µM | Reduced | H661 |
| PROTAC with long PEG linker (e.g., 4-5 PEG units) | Thalidomide | PEG | BRD4 | <0.5 µM | High | H661 |
Key Observations:
-
Flexible Linkers (PEG/Alkyl): PROTACs like ARV-825 and dBET1, which utilize flexible PEG and alkyl-based linkers, have demonstrated exceptional potency with DC50 values in the nanomolar and even sub-nanomolar range for BRD4 degradation.[3] The flexibility of these linkers can accommodate the formation of a stable ternary complex.
-
Linker Length is Critical: As evidenced by studies on BRD4 degraders, linker length is a critical parameter that requires empirical optimization.[2] In some cases, both very short and very long linkers can be detrimental to degradation efficiency, with an optimal length often found through systematic screening.[2]
-
Rigid Linkers (Piperidine-based): The inclusion of rigid moieties like piperidine, as seen in the CDK12 degrader ZZ4, can lead to potent degraders.[4] A rigid linker can pre-organize the PROTAC into a bioactive conformation, which may reduce the entropic penalty of forming the ternary complex.[5] However, the constrained nature of rigid linkers may also introduce steric hindrance if the geometry is not optimal for a given target-E3 ligase pair.[5] The development of a potent androgen receptor degrader with a piperidine-containing linker highlights the potential of this strategy to also improve physicochemical properties like solubility.[5]
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of different E3 ligase linkers, it is crucial to visualize the underlying biological mechanisms and the experimental procedures used for their characterization.
References
Proteomics analysis to determine the selectivity of Thalidomide-Pip-N-boc based degraders
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, understanding the selectivity of novel degraders is paramount. This guide provides a comparative analysis of a thalidomide-analog-based degrader, exemplified by the well-studied BET degrader ARV-825, against a VHL-based counterpart, MZ1. By leveraging quantitative proteomics data, we aim to illuminate the on-target and off-target effects of these molecules, offering a data-driven perspective on their selectivity profiles.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A common design involves linking a target-binding warhead to a ligand for an E3 ubiquitin ligase, frequently Cereblon (CRBN), which is recruited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives.[1] The selectivity of these degraders is a critical determinant of their therapeutic window, as off-target degradation can lead to unforeseen cellular toxicities.
This guide focuses on PROTACs that employ a thalidomide-analog-piperidine-linker architecture to recruit CRBN, with ARV-825 serving as a prime example for degrading the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). We will compare its proteomics profile with that of MZ1, a BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, to highlight the influence of the E3 ligase recruiter on selectivity.
Comparative Performance: On-Target Potency and Selectivity
Both CRBN-based and VHL-based PROTACs can achieve potent degradation of their intended targets. However, their selectivity profiles, as revealed by global proteomics, can differ significantly.
ARV-825 (CRBN-based): This degrader potently degrades BRD2, BRD3, and BRD4.[2] Its pomalidomide-based CRBN ligand, however, carries the inherent potential to induce the degradation of "neo-substrates," a known characteristic of thalidomide and its analogs.[2] These can include zinc-finger transcription factors like IKZF1 and IKZF3.[2] Therefore, assessing the degradation of these proteins is crucial when evaluating the selectivity of thalidomide-based degraders.
MZ1 (VHL-based): MZ1 also targets the BET family of proteins. However, by utilizing a VHL ligand, it circumvents the neo-substrate activity associated with CRBN-recruiting moieties. Proteomics studies have shown that MZ1 exhibits a high degree of selectivity for the BET proteins, with a preferential degradation of BRD4 over BRD2 and BRD3.[3][4]
The following tables summarize the on-target degradation potency and a representative illustration of a proteomics selectivity profile for these two classes of BET degraders.
Table 1: On-Target Degradation Potency of BET-Targeting PROTACs
| Degrader | E3 Ligase Recruited | Target Proteins | Reported DC50 (T-ALL Cell Lines)[2] |
| ARV-825 | CRBN | BRD4 | 4.75 - 25.64 nM |
| BRD2 | 13.55 - 34.28 nM | ||
| BRD3 | Not explicitly stated in the provided context | ||
| MZ1 | VHL | BRD4, BRD2, BRD3 | 2-23 nM (BRD4)[4] |
Note: DC50 values can vary depending on the cell line and experimental conditions.
Table 2: Illustrative Proteomics Selectivity Profile
This table provides a representative example of what to expect from a quantitative proteomics experiment comparing the two degraders.
| Protein | Gene | Function | Fold Change (ARV-825 vs. Vehicle) | Fold Change (MZ1 vs. Vehicle) |
| On-Targets | ||||
| Bromodomain-containing protein 4 | BRD4 | Transcriptional Regulator | -4.0 | -4.5 |
| Bromodomain-containing protein 2 | BRD2 | Transcriptional Regulator | -3.5 | -2.0 |
| Bromodomain-containing protein 3 | BRD3 | Transcriptional Regulator | -3.2 | -1.8 |
| Potential CRBN Neo-substrates | ||||
| Ikaros family zinc finger protein 1 | IKZF1 | Transcription Factor | -2.5 | No significant change |
| Ikaros family zinc finger protein 3 | IKZF3 | Transcription Factor | -2.2 | No significant change |
| Housekeeping Protein (Control) | ||||
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis | No significant change | No significant change |
Note: The fold-change values are illustrative and intended to demonstrate the expected trends in a comparative proteomics experiment.
Experimental Protocols
A robust and reproducible experimental workflow is essential for generating high-quality proteomics data. The following is a detailed protocol for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess degrader selectivity.
TMT-Based Quantitative Proteomics Workflow
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with the degrader (e.g., ARV-825 or MZ1) at a concentration around its DC50 value for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include a vehicle-treated control (e.g., DMSO) and a negative control (an inactive version of the degrader, if available).
-
Perform all treatments in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling with TMT:
-
Desalt the resulting peptides using a solid-phase extraction (SPE) method.
-
Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol. This allows for the multiplexing of samples.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the degrader-treated samples compared to the vehicle control.
-
Visualize the data using volcano plots and heatmaps.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of degrader selectivity.
Caption: Mechanism of CRBN- and VHL-based PROTACs for BRD4 degradation.
Caption: Experimental workflow for quantitative proteomics analysis.
Caption: Logical relationship of degrader selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-Pip-N-boc: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Thalidomide-Pip-N-boc, a compound likely used in targeted protein degradation research, is critical for ensuring laboratory safety and environmental protection. Due to the teratogenic nature of the thalidomide (B1683933) scaffold, this compound and any materials contaminated with it are classified as hazardous waste and necessitate stringent disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and related waste materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled with the utmost caution, assuming it possesses hazards similar to thalidomide and other potent chemical analogues, including potential teratogenicity and toxicity.[1][2][3][4] All handling and disposal operations should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).[4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from splashes or airborne particles.[4] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., double-gloving with nitrile rubber) and protective clothing.[4][5] | Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer contaminated layer.[4] |
| Respiratory Protection | If handling the compound as a powder where dust generation is likely, use a full-face respirator with a particulate filter.[5] | Prevents inhalation of potentially hazardous particles. |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[5] Never dispose of this chemical down the drain or in regular household waste.[5][6]
Waste Identification, Segregation, and Containerization
Proper segregation of waste streams is crucial to ensure safe handling and disposal.
-
Designated Waste Containers : Use dedicated, sealable, and clearly labeled hazardous waste containers.[4] The container must be made of a material compatible with the waste (e.g., high-density polyethylene (B3416737) or glass for liquids).[6]
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers or hazard symbols required by your institution's Environmental Health and Safety (EHS) department.[4][5][7] Do not use chemical formulas or abbreviations on the primary label.[7]
-
Segregation of Waste Streams :
-
Solid Waste : Collect all disposable materials that have come into contact with the compound, such as contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[4]
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[4][8]
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in an approved, puncture-resistant sharps container.[4][9]
-
Waste Storage and Collection
-
Container Management : Keep waste containers securely closed except when adding waste.[7][9] Do not overfill containers.
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area that is at or near the point of generation.[8][9] The storage area should be away from heat sources and incompatible materials.[6]
-
Arranging for Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5][6] Maintain a log of the waste generated, including the quantity and date.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
Experimental Protocols
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use could involve chemical degradation through oxidation, based on general principles for organic molecules.[8] This should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [8]
Hypothetical Degradation Protocol (For consideration by EHS professionals only)
-
Objective : To degrade the thalidomide analog into less hazardous components before final disposal.
-
Methodology :
-
In a chemical fume hood, dissolve the waste material in a suitable solvent.
-
Slowly add a strong oxidizing agent to the solution while stirring and monitoring the temperature.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per institutional guidelines.
-
Dispose of the treated solution as aqueous chemical waste through the institutional EHS office.[8]
-
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[5]
-
Evacuate : Non-essential personnel should immediately leave the area.[8]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain liquid spills.[5][8] For solid spills, carefully sweep or scoop the material to avoid dust formation.[1]
-
Clean : Carefully collect the absorbed or spilled material and place it in a sealed, labeled container for hazardous waste.[8]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[4][8]
-
Dispose of Cleanup Materials : Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[5]
Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards when working with potent compounds like this compound. Always consult your institution's specific guidelines and safety professionals for guidance tailored to your laboratory and regulatory environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
